MIT-PZR
描述
属性
IUPAC Name |
2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUDVPJRIVPOC-DXJNIWACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PZR Protein Expression and Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the Protein Zero-Related (PZR) protein, with a specific focus on its expression in various cell types, its role in cellular signaling, and the experimental methodologies used for its study.
Introduction to PZR
Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily (IgSF).[1] It shares significant sequence homology in its extracellular domain with the myelin P0 protein (MPZ).[1] PZR is encoded by the MPZL1 gene and undergoes alternative splicing to produce at least three isoforms: PZR, PZRa, and PZRb, which exhibit tissue-specific expression patterns.[1][2] The full-length PZR isoform contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its intracellular domain, which are crucial for its signaling functions.[3][4][5] Functionally, PZR acts as a multifaceted signaling hub, playing significant roles in cell adhesion, migration, immunomodulation, and oncogenesis.[1][3]
PZR Expression and Localization in Different Cell Types
PZR is widely expressed across various tissues and cell types, with notable enrichment in cardiovascular, renal, and pancreatic tissues.[1] Its localization is often at sites of cell-cell contact and in domains associated with cell migration, consistent with its function as a cell adhesion molecule.[1][3]
Table 1: Summary of PZR Expression and Localization
| Cell/Tissue Type | Expression Level | Subcellular Localization | Key Findings |
| Endothelial Cells (e.g., BAECs) | Expressed | Cell-cell contacts, intracellular granules | Implicated in SHP-2-dependent signaling at interendothelial junctions.[2][3][6] |
| Epithelial & Mesothelioma Cells (e.g., REN) | Expressed | Cell-cell contacts | Localization at cell contacts supports its role as a cell adhesion protein.[2][3] |
| Hematopoietic Cells | High | Not specified | High levels of expression reported.[3] |
| Cancer Cells | |||
| Lung Adenocarcinoma (SPC-A1) | Overexpressed | Not specified | Overexpression correlates with unfavorable prognosis and promotes tumorigenicity.[7][8] |
| HeLa, HT-1080, HEK293 | Expressed | Cell surface | Used extensively as model systems to study PZR signaling and glycosylation.[4][5][9] |
PZR Signaling Pathways
PZR functions as a scaffold and signaling molecule, primarily through the tyrosine phosphorylation of its ITIM domains and subsequent recruitment of signaling partners.
Concanavalin A (ConA) and Src-Mediated Activation
PZR is a major cell surface receptor for the plant lectin Concanavalin A (ConA).[4][9] The binding of ConA to the glycosylated extracellular domain of PZR induces its clustering, leading to the activation of constitutively associated Src family kinases (SFKs), particularly c-Src.[1][4] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[1][4] Other kinases, including c-Fyn, c-Lyn, Csk, and c-Abl, have also been shown to phosphorylate PZR.[2][3][6]
Recruitment of SHP-2 and Downstream Signaling
The tyrosine-phosphorylated ITIMs of PZR serve as docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[1][3][4] The recruitment of SHP-2 is a central event in PZR-mediated signaling.[4][5] This PZR/SHP-2 signaling complex is involved in regulating a variety of cellular processes:
-
Cell Adhesion and Migration: PZR is proposed to be a cell adhesion protein, and its signaling through SHP-2 is involved in modulating cell-cell contacts and motility.[3] In lung cancer cells, PZR promotes migration and invasion by activating the tyrosine kinases FAK and c-Src and by maintaining intracellular levels of reactive oxygen species (ROS).[7]
-
Oncogenesis: Dysregulation of PZR expression and signaling is linked to cancer progression.[1] In lung cancer, PZR overexpression is associated with poor survival, and its knockout suppresses tumor-forming ability in mouse models.[7][8][10]
Quantitative Data on PZR Expression
The analysis of PZR protein by methods like Western blotting reveals significant heterogeneity in its apparent molecular weight across different cell lines. This is primarily due to variable N-linked glycosylation.
Table 2: Molecular Weight and Expression Changes of PZR
| Cell Line / Condition | Apparent Molecular Weight (SDS-PAGE) | Predicted Molecular Weight (non-glycosylated) | Quantitative Finding | Reference |
| HeLa | 30-70 kDa | ~30 kDa | Heterogeneous due to extensive glycosylation. | [5][9] |
| HT-1080 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |
| HEK293 | 31-50 kDa | ~30 kDa | Heterogeneous due to glycosylation. | [5][9] |
| Lung Cancer Tissues | Not specified | Not specified | PZR is significantly overexpressed compared to normal adjacent tissues. | [7][8] |
Note: Treatment of cells with tunicamycin, an inhibitor of N-linked glycosylation, results in a sharp PZR band at approximately 30 kDa, confirming the predicted size of the core protein.[5][9]
Experimental Protocols
Studying PZR expression and its protein-protein interactions involves standard molecular biology techniques.
Western Blotting for PZR Detection
This protocol allows for the detection and semi-quantification of total PZR protein in cell lysates.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Denature 15-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel. For smaller isoforms or fragments, a higher percentage gel may be required.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against PZR (e.g., rabbit polyclonal anti-PZR) diluted in blocking buffer, typically overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[11]
-
Immunoprecipitation (IP) of PZR and Associated Proteins
This protocol is used to isolate PZR and its binding partners, such as SHP-2, from cell lysates.
-
Lysate Preparation: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., NP40-based).
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G-agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared lysate with 1-2 µg of anti-PZR primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[5]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against PZR, SHP-2, or other potential interactors.
-
Immunohistochemistry (IHC) for PZR in Tissues
This protocol is for visualizing the localization of PZR in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Detection:
-
Counterstaining and Mounting:
This guide summarizes the current understanding of PZR protein expression, signaling, and analysis. The provided protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of PZR in health and disease.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation and Localization of Protein-Zero Related (PZR) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f1 | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f5 | Aging [aging-us.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol for low molecular weight proteins [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
The Pivotal Role of PZR in Cell Adhesion and Migration: A Technical Guide for Researchers
An in-depth exploration of the Protein Zero-Related (PZR) signaling nexus and its implications for therapeutic development.
This technical guide provides a comprehensive overview of the transmembrane glycoprotein PZR (Protein Zero-Related), also known as MPZL1, and its critical functions in regulating cell adhesion and migration. PZR has emerged as a significant player in various physiological and pathological processes, including cancer progression and developmental syndromes. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding PZR's multifaceted role.
PZR: A Key Modulator of Cellular Motility
PZR is a member of the immunoglobulin superfamily, characterized by an extracellular domain with homology to myelin P0, a transmembrane segment, and an intracellular region containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1][2] These ITIMs are crucial for PZR's function as a signaling hub, facilitating interactions with downstream effector proteins.[2] PZR is expressed in various tissues, including cardiovascular, renal, and pancreatic tissues, and is often localized at cell-cell contact sites and in domains associated with cell migration.[2]
Emerging evidence strongly indicates that dysregulation of PZR expression is linked to cancer progression.[1][2][3] Notably, PZR is overexpressed in several cancers, including lung, gallbladder, ovarian, and hepatocellular carcinomas, where its elevated levels often correlate with a poor prognosis.[1][4]
The PZR Signaling Network in Cell Adhesion and Migration
PZR's influence on cell adhesion and migration is primarily mediated through its interaction with the non-receptor protein tyrosine phosphatase SHP-2 and the subsequent modulation of key signaling cascades.[1][2][3] The binding of SHP-2 to the phosphorylated ITIMs of PZR is a critical event that initiates a signaling cascade impacting cell motility.[5]
The PZR-SHP-2 Axis and Downstream Effectors
Upon activation, PZR recruits SHP-2, leading to the modulation of downstream signaling pathways that are fundamental to cell migration machinery.[1][5] Key effector molecules in this pathway include:
-
c-Src: This non-receptor tyrosine kinase is constitutively associated with PZR and becomes activated upon PZR engagement.[4][6] Activated c-Src, in turn, can phosphorylate a variety of substrates involved in cell adhesion and migration.
-
Focal Adhesion Kinase (FAK): A central regulator of focal adhesions, FAK is a key downstream target in the PZR signaling cascade. PZR promotes the phosphorylation and activation of FAK.[1][3]
-
Cortactin: An actin-binding protein that promotes actin polymerization and is involved in the formation of migratory protrusions. PZR signaling leads to the phosphorylation and activation of cortactin.[1][4]
The interplay between these molecules results in the dynamic regulation of the cytoskeleton and focal adhesions, which are essential for cell movement.
Signaling Pathway Diagram
The following diagram illustrates the core PZR signaling pathway that promotes cell migration.
Quantitative Analysis of PZR's Role in Cell Motility
Studies utilizing in vitro cancer cell models have provided quantitative data on the impact of PZR expression on cell migration and invasion. The following tables summarize key findings from studies on lung adenocarcinoma cells (SPC-A1).
Table 1: Effect of PZR Knockout on SPC-A1 Cell Functions
| Cellular Process | PZR Knockout vs. Wild Type | Reference |
| Colony Formation | ~50% reduction | [1] |
| Cell Migration | Significant reduction | [1] |
| Cell Invasion | Significant reduction | [1] |
| Tumor Growth (in vivo) | Suppressed tumor-forming ability | [3][7] |
Table 2: Effect of PZR Overexpression on SPC-A1 Cell Functions
| Cellular Process | PZR Overexpression vs. Vector Control | Reference |
| Cell Proliferation | Significantly increased | [1][8] |
| Cell Migration | Significantly increased | [1][8] |
| Cell Invasion | Significantly increased | [1][8] |
These data clearly demonstrate a dose-dependent role for PZR in promoting cancer cell motility and tumorigenicity.
Experimental Protocols for Studying PZR Function
To facilitate further research into PZR, this section provides detailed methodologies for key experiments used to elucidate its role in cell adhesion and migration.
Generation of PZR Knockout and Overexpression Cell Lines
A fundamental approach to studying PZR function involves modulating its expression levels in a target cell line.
Experimental Workflow: Generation of Stable Cell Lines
References
- 1. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion | Aging [aging-us.com]
- 5. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f5 | Aging [aging-us.com]
- 8. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f4 | Aging [aging-us.com]
The PZR Gene: A Comprehensive Technical Guide to its Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Zero Related (PZR), encoded by the MPZL1 gene, is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Initially identified for its sequence homology to the myelin P0 protein, PZR has emerged as a critical signaling hub involved in a diverse array of cellular processes, including cell adhesion, migration, and oncogenesis.[1][2] Its dysregulation has been implicated in various diseases, making it a promising target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the PZR gene structure, its protein products, and the intricate mechanisms governing its regulation and signaling functions.
PZR Gene and Protein Structure
Genomic Location and Gene Structure
The human MPZL1 gene is located on the forward strand of chromosome 1 at position 1q24.2.[3][4] It spans approximately 70.7 kilobases and consists of 7 exons.[5]
Protein Isoforms and Domains
Alternative splicing of the MPZL1 gene results in the production of at least three protein isoforms: PZR, PZRa, and PZRb.[1][2] The canonical PZR protein is a single-pass transmembrane protein with a molecular weight of approximately 29 kDa, though it often appears larger on SDS-PAGE due to glycosylation.[1][6]
The protein structure of PZR consists of:
-
Extracellular Domain: An N-terminal immunoglobulin-like (Ig-like) V-set domain, which is involved in cell-cell adhesion and ligand binding.[1][7] This domain shares significant homology with the myelin P0 protein.[1]
-
Transmembrane Domain: A single hydrophobic alpha-helical segment that anchors the protein in the cell membrane.[8]
-
Intracellular Domain: A cytoplasmic tail containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[8][9] These motifs are crucial for PZR's signaling functions.
The isoforms PZRa and PZRb are generated through alternative splicing and differ in their cytoplasmic domains, notably lacking the ITIMs found in the full-length PZR protein.[2] This structural difference renders them incapable of recruiting certain downstream signaling molecules.[10]
A schematic representation of the PZR protein structure is provided below:
Regulation of PZR Gene Expression
The expression of the MPZL1 gene is regulated at multiple levels, including transcriptional control and post-transcriptional modifications.
Transcriptional Regulation
The promoter region of the MPZL1 gene contains binding sites for several transcription factors that can modulate its expression. While comprehensive experimental validation is ongoing, bioinformatic analyses have identified potential binding sites for the following transcription factors:
| Transcription Factor | Potential Role in Regulation |
| FOXL1 | Forkhead box protein L1, involved in development and cell proliferation. |
| Nkx2-2, Nkx3-1 | NK homeobox family members, crucial in development and tissue specification. |
| Pax-4a | Paired box gene 4, involved in pancreatic islet development. |
| GATA-1 | GATA binding protein 1, a key regulator of hematopoiesis. |
| FOXD3 | Forkhead box D3, involved in embryonic development and cell fate decisions. |
Table 1: Potential Transcription Factors Regulating MPZL1 Expression.[1]
Further research is required to elucidate the precise role of these and other transcription factors in the tissue-specific and context-dependent expression of PZR.
Post-Translational Modifications
The function of the PZR protein is further regulated by post-translational modifications, most notably:
-
Glycosylation: PZR is a heavily glycosylated protein, which contributes to its stability and interactions with other molecules, such as the lectin Concanavalin A (ConA).[1][6]
-
Phosphorylation: Tyrosine phosphorylation of the ITIMs in the intracellular domain is a critical event for the recruitment of downstream signaling proteins, such as SHP-2.[9][11] This phosphorylation is mediated by Src family kinases.[9]
PZR Signaling Pathways
PZR acts as a scaffold protein, orchestrating the assembly of signaling complexes at the cell membrane to regulate key cellular processes.
The PZR-SHP-2-Src Signaling Axis
A central signaling pathway involving PZR is its interaction with the protein tyrosine phosphatase SHP-2 and the proto-oncogene Src.[2][9]
The activation of this pathway can be initiated by the binding of ligands, such as Concanavalin A, to the extracellular domain of PZR.[9] This binding triggers a conformational change in PZR, leading to the activation of constitutively associated c-Src.[9] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[9]
The phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-2, recruiting it to the plasma membrane.[11] This recruitment can lead to the activation of downstream signaling cascades, including the Ras-MAPK pathway, which promotes cell proliferation and survival.[12]
Role in Cell Migration and Invasion
The PZR signaling network plays a crucial role in regulating cell migration and invasion, particularly in the context of cancer metastasis.[13][14] Overexpression of PZR has been shown to promote the migration and invasion of various cancer cells.[13][15] This is thought to be mediated through the activation of the Src-focal adhesion kinase (FAK) signaling axis, which is a key regulator of cell adhesion and motility.[16]
Quantitative Data on PZR Expression
The expression of MPZL1 is dysregulated in several human cancers, often correlating with tumor progression and poor prognosis.
| Cancer Type | Expression Change (Tumor vs. Normal) | Associated Outcome | Reference |
| Lung Adenocarcinoma (LUAD) | Upregulated | Unfavorable prognosis | [13] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | Unfavorable prognosis | [13] |
| Ovarian Cancer | Upregulated | Associated with malignant features | [15] |
| Hepatocellular Carcinoma (HCC) | Amplification of the MPZL1 gene | - | [16] |
| Gallbladder Carcinoma | Upregulated | Higher in advanced tumor stages | [16] |
| Rectum Adenocarcinoma (READ) | Upregulated | - |
Table 2: Dysregulation of MPZL1 Expression in Various Cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PZR gene structure and regulation.
Co-Immunoprecipitation (Co-IP) for PZR and SHP-2 Interaction
This protocol is designed to verify the interaction between PZR and SHP-2 in a cellular context.
Materials:
-
Cell lysate from cells expressing PZR and SHP-2
-
Anti-PZR antibody (primary antibody)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-SHP-2 antibody (for Western blotting)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-PZR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SHP-2 antibody.
Western Blotting for Phosphorylated PZR
This protocol is used to detect the phosphorylation status of PZR.
Materials:
-
Cell lysate
-
Anti-phospho-PZR (specific to a phosphorylated tyrosine residue) antibody
-
Anti-total-PZR antibody
-
Loading buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Add loading buffer to the lysates and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PZR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-total-PZR antibody to normalize for protein loading.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of PZR expression on cell migration.
Materials:
-
Cells with modulated PZR expression (e.g., knockdown or overexpression)
-
Culture plates (e.g., 6-well plates)
-
Pipette tips (e.g., 200 µL)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Creating the Scratch: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with media to remove any detached cells.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is indicative of the cell migration speed.
Luciferase Reporter Assay for PZR Promoter Activity
This assay is used to identify regulatory elements in the PZR promoter and the transcription factors that bind to them.
Materials:
-
Luciferase reporter plasmid containing the MPZL1 promoter region
-
Expression plasmids for candidate transcription factors
-
Control plasmid (e.g., Renilla luciferase)
-
Cell line for transfection
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the MPZL1 promoter-luciferase reporter plasmid, the control plasmid, and an expression plasmid for a candidate transcription factor (or an empty vector control).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure the firefly luciferase activity (from the MPZL1 promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase or decrease in the normalized luciferase activity in the presence of a transcription factor indicates its regulatory effect on the MPZL1 promoter.
Conclusion and Future Directions
The PZR gene and its protein product are integral components of cellular signaling networks that govern fundamental processes such as cell adhesion and migration. Its dysregulation in cancer highlights its potential as a valuable biomarker and a promising therapeutic target. Future research should focus on further delineating the transcriptional and post-transcriptional regulatory mechanisms that control PZR expression in both normal and pathological conditions. A deeper understanding of the PZR-mediated signaling pathways will be crucial for the development of novel therapeutic strategies aimed at modulating its activity for the treatment of cancer and other diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of the PZR gene.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Expression of MPZL1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. MPZL1 - Wikipedia [en.wikipedia.org]
- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPZL1 - myelin protein zero like 1 | Gemma [gemma.msl.ubc.ca]
- 10. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 11. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 13. rcsb.org [rcsb.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. MPZL1 myelin protein zero like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. UALCAN [ualcan.path.uab.edu]
The Discovery and Initial Characterization of the PZR Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Since its initial discovery as a binding partner for the tyrosine phosphatase SHP-2, PZR has emerged as a critical regulator in a variety of cellular processes, including cell adhesion, migration, and signal transduction.[3] Structurally, PZR is characterized by an extracellular immunoglobulin-like domain, a single transmembrane segment, and an intracellular tail containing two highly conserved immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2][4] These ITIMs are central to PZR's function, mediating its interaction with SHP-2 and initiating downstream signaling cascades. This technical guide provides an in-depth overview of the discovery, initial characterization, and key signaling pathways of the PZR protein, offering valuable insights for researchers and professionals in drug development.
Discovery and Molecular Characteristics
PZR was first identified through efforts to find binding partners and putative physiological substrates of the tyrosine phosphatase SHP-2.[3] Overexpression of a catalytically inactive mutant of SHP-2 in 293 cells led to the hyperphosphorylation of a glycoprotein that was subsequently identified and named PZR for its sequence homology to Myelin Protein Zero (P0).[3]
The PZR protein is encoded by the MPZL1 gene and its primary structure consists of a single polypeptide chain.[1] Alternative splicing of the MPZL1 gene can result in different isoforms of the PZR protein.[5] The full-length PZR protein contains two intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[6] However, a variant form, designated PZR1b, lacks these ITIMs due to alternative splicing.[5] This shorter isoform shares the same extracellular region but cannot recruit SHP-2, and its overexpression has been shown to have a dominant-negative effect on the signaling functions of the full-length PZR.[5]
Data Presentation: Molecular and Cellular Interactions of PZR
Note: While the interactions between PZR, c-Src, and SHP-2 are well-established, specific quantitative data such as binding affinities (Kd) and enzyme kinetics (Km, kcat) are not consistently reported in the available literature. The following tables provide a structured summary of the qualitative and semi-quantitative findings.
| Table 1: PZR Protein-Protein Interactions | ||
| Binding Partner | Interacting Domain/Motif | Functional Consequence |
| SHP-2 | Phosphorylated ITIMs (Y241, Y263) | Recruitment of SHP-2 to the plasma membrane, initiation of downstream signaling.[2][4] |
| c-Src | Constitutive association | Phosphorylation of PZR's ITIMs, activation of c-Src upon ConA binding.[6] |
| Concanavalin A (ConA) | Extracellular Glycosylated Domain | Induces tyrosine phosphorylation of PZR and activation of c-Src.[6] |
| Table 2: Key Tyrosine Phosphorylation Sites in PZR | |
| Phosphorylation Site | Kinase |
| Tyrosine 241 (Y241) | c-Src |
| Tyrosine 263 (Y263) | c-Src |
PZR Signaling Pathways
The PZR signaling cascade is initiated by extracellular stimuli, with the plant lectin Concanavalin A (ConA) being a well-characterized agonist.[6] The binding of ConA to the glycosylated extracellular domain of PZR induces a conformational change that leads to the activation of the constitutively associated c-Src kinase.[6] Activated c-Src then phosphorylates the tyrosine residues within the two ITIMs in the intracellular domain of PZR.[6]
These phosphorylated ITIMs serve as docking sites for the tandem SH2 domains of the tyrosine phosphatase SHP-2.[4] The recruitment of SHP-2 to the PZR signaling complex is a critical event that propagates the signal downstream. The PZR-SHP-2 complex has been implicated in the regulation of several key cellular processes, including cell migration and oncogenesis, through the modulation of downstream effectors such as the Ras-MAPK pathway, FAK, and cortactin.[2][7][8] In the context of Noonan syndrome with multiple lentigines (NSML), the PZR-SHP2 signaling axis has been shown to regulate the expression of IRX3 and IRX5 transcription factors.[9][10]
Signaling Pathway Diagram
Experimental Protocols
Co-Immunoprecipitation of PZR and SHP-2
This protocol describes the co-immunoprecipitation of PZR and its binding partner SHP-2 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-PZR antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Culture and lyse cells expressing PZR and SHP-2.
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-PZR antibody to form immune complexes.
-
Capture the immune complexes by adding protein A/G agarose beads.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PZR and SHP-2.
In Vitro Kinase Assay for c-Src-mediated PZR Phosphorylation
This protocol details an in vitro kinase assay to measure the phosphorylation of a PZR substrate by c-Src.
Materials:
-
Recombinant active c-Src kinase
-
PZR substrate (e.g., a peptide corresponding to the ITIMs of PZR)
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PZR substrate, and c-Src kinase.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the extent of PZR phosphorylation.
Experimental Workflow Diagram
Logical Relationships in PZR Function
The function of PZR is tightly regulated by a series of molecular events that can be represented as a logical relationship. The recruitment of SHP-2, a key step in PZR-mediated signaling, is contingent upon both the presence of PZR at the membrane and its phosphorylation by an active kinase, such as c-Src.
Logic Diagram
Conclusion
The discovery and initial characterization of PZR have unveiled a key player in cellular signaling. Its role as a scaffold protein, bringing together the kinase c-Src and the phosphatase SHP-2, places it at a critical juncture in pathways that control cell adhesion, migration, and proliferation. The detailed understanding of its molecular interactions and signaling cascades, as outlined in this guide, provides a solid foundation for further research and the development of therapeutic strategies targeting PZR-related pathways in diseases such as cancer. The provided protocols and diagrams serve as practical resources for scientists aiming to investigate the multifaceted functions of this important protein.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion | Aging [aging-us.com]
- 3. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PZR Coordinates Shp2 Noonan and LEOPARD Syndrome Signaling in Zebrafish and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a variant form of PZR lacking immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amplification of MPZL1/PZR promotes tumor cell migration through Src-mediated phosphorylation of cortactin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. SHP2 genetic variants in NSML-associated RASopathies disrupt the PZR-IRX transcription factor signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Protein Zero Related (PZR) protein family, encoded by the MPZL1 gene, represents a class of type I transmembrane glycoproteins belonging to the immunoglobulin superfamily. These proteins are crucial regulators of fundamental cellular processes, including cell adhesion, migration, and signal transduction. Dysregulation of PZR family members has been increasingly implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the PZR protein family, its interacting signaling molecules, and detailed methodologies for their study. We delve into the core signaling pathways mediated by PZR, primarily through its interactions with the protein tyrosine phosphatase SHP-2 and Src family kinases. This document aims to serve as a vital resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key molecular interactions and workflows to facilitate further investigation into this important protein family.
Introduction to the PZR Protein Family
The Protein Zero Related (PZR) protein, also known as Myelin Protein Zero-Like 1 (MPZL1), is a key member of the immunoglobulin superfamily.[1][2][3][4] Structurally, PZR is a type I transmembrane glycoprotein characterized by an extracellular immunoglobulin-like domain, a single transmembrane segment, and an intracellular domain containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1][5] Alternative splicing of the MPZL1 gene gives rise to several isoforms, including PZRa and PZRb, which may have distinct functional roles.[1]
PZR is ubiquitously expressed in various tissues, with particularly high levels observed in the heart, placenta, kidney, and pancreas.[6] At the cellular level, PZR is localized to the plasma membrane and vesicles.[6] The PZR family of proteins are critical players in a multitude of cellular functions. They are recognized as receptors for the plant lectin Concanavalin A (ConA), and this interaction can trigger downstream signaling events.[1][7][8][9] More significantly, PZR proteins are pivotal in regulating cell adhesion and migration, processes that are fundamental to both normal physiological events and pathological conditions such as cancer metastasis.[2][9]
The signaling capacity of PZR is primarily mediated through its intracellular ITIMs. Upon tyrosine phosphorylation, these motifs serve as docking sites for SH2 domain-containing proteins, most notably the protein tyrosine phosphatase SHP-2.[5][10] This interaction is a critical node in the PZR signaling cascade. Furthermore, PZR is constitutively associated with the non-receptor tyrosine kinase c-Src, and its activation is a key event in PZR-mediated signaling.[7][8] The interplay between PZR, SHP-2, and Src kinases orchestrates a complex signaling network that influences cell behavior and fate. Given their integral role in cell signaling and their association with disease, the PZR protein family presents a promising area for basic research and the development of novel therapeutic strategies.
Core Signaling Molecules and Pathways
The PZR protein family orchestrates cellular responses through intricate signaling pathways, primarily involving the protein tyrosine phosphatase SHP-2 and Src family kinases. These interactions are fundamental to PZR's role in cell adhesion, migration, and proliferation.
PZR and SHP-2 Signaling
A central event in PZR-mediated signaling is the recruitment and activation of the non-receptor protein tyrosine phosphatase SHP-2. PZR contains two conserved immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain.[10] Following ligand binding or other stimuli, these ITIMs become tyrosine-phosphorylated, creating docking sites for the tandem SH2 domains of SHP-2.[5][10] The binding of SHP-2 to phosphorylated PZR is a critical step that can lead to the activation of downstream signaling cascades, including the Ras-MAPK pathway.[10] This interaction is not only crucial for normal cellular functions but is also implicated in developmental disorders like Noonan syndrome and in the progression of various cancers.[2][10]
PZR and Src Family Kinase Signaling
PZR is also a key regulator and substrate of Src family kinases, particularly c-Src.[7] PZR and c-Src are often found in a constitutive complex at the plasma membrane.[7][8] Upon activation, for instance by the binding of Concanavalin A to PZR, c-Src kinase activity is enhanced, leading to the phosphorylation of various downstream substrates, including PZR itself.[1][7] This autophosphorylation of PZR on its ITIMs can then create the binding sites for SHP-2, thus linking the Src and SHP-2 signaling pathways.[7] The PZR-Src signaling axis is known to regulate cell migration and invasion, in part through the phosphorylation of downstream targets like focal adhesion kinase (FAK) and cortactin.[2][11]
Quantitative Data
While much of the research on the PZR protein family has been qualitative, several studies have provided quantitative insights into its expression and interactions. This section summarizes the available quantitative data in a structured format to facilitate comparison and further analysis.
Protein-Protein Interaction Affinities
The binding affinities between PZR and its signaling partners are crucial for understanding the dynamics of the signaling pathways. However, specific Kd values for these interactions are not widely reported in the literature. Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are needed to precisely quantify these interactions.
Gene and Protein Expression Levels
The expression levels of MPZL1 (the gene encoding PZR) and its protein product are often altered in disease states, particularly in cancer. The following table summarizes a selection of findings on MPZL1 expression.
| Cancer Type | Tissue/Cell Line | Method | Expression Change | Reference |
| Lung Cancer | Lung Adenocarcinoma (LUAD) and Squamous Cell Carcinoma (LUSC) tissues | GEPIA (TCGA and GTEx databases) | Upregulated in tumor tissues compared to normal tissues | [12] |
| Lung Cancer | Lung Adenocarcinoma SPC-A1 cells | CRISPR/Lentivirus | Knockout reduced, and overexpression increased colony formation, migration, and invasion | [2] |
| Colorectal Cancer | Colorectal cancer cells | - | PZR promotes invasion and migration | [11] |
Enzyme Kinetics
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the PZR protein family and its signaling pathways.
Co-Immunoprecipitation (Co-IP) of PZR and Interacting Proteins
This protocol is designed to isolate PZR and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody specific to PZR (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for western blot detection (e.g., anti-SHP-2, anti-Src)
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-PZR antibody.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against potential interaction partners.[13][14][15][16]
In Vitro Src Kinase Assay
This protocol measures the ability of Src kinase to phosphorylate a PZR-derived substrate peptide.
Materials:
-
Recombinant active Src kinase
-
PZR substrate peptide (containing the tyrosine phosphorylation site)
-
Kinase reaction buffer
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for ³²P, or a luminometer for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Src kinase, and the PZR substrate peptide.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity. For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit.[17][18][19][20][21]
Transwell Cell Migration Assay
This assay is used to quantify the migratory capacity of cells in response to a chemoattractant, a process often regulated by PZR signaling.
Materials:
-
Transwell inserts (with a porous membrane)
-
24-well plates
-
Cell culture medium (serum-free and with serum or chemoattractant)
-
Cells of interest
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Seed the lower chamber of the 24-well plate with medium containing a chemoattractant (e.g., serum).
-
Place the Transwell insert into the well.
-
Seed the cells in serum-free medium into the upper chamber of the insert.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope to quantify cell migration.[22][23][24][25]
Conclusion and Future Directions
The PZR protein family plays a multifaceted role in cellular signaling, with significant implications for both normal physiology and disease. The core signaling axis involving SHP-2 and Src family kinases highlights the importance of PZR as a signaling hub at the plasma membrane. While significant progress has been made in elucidating the qualitative aspects of PZR function, a deeper quantitative understanding is still needed. Future research should focus on determining the precise binding affinities between PZR and its interacting partners, the absolute quantification of PZR protein levels in different cellular contexts, and the detailed kinetic parameters of the enzymes involved in PZR signaling. Such quantitative data will be invaluable for developing accurate models of PZR-mediated signaling and for designing targeted therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the intricate biology of the PZR protein family and its role in human health and disease.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPZL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Cell surface glycoprotein PZR is a major mediator of concanavalin A-in" by Runxiang Zhao, Abdelmadjid Guerrah et al. [scholarworks.uttyler.edu]
- 9. researchgate.net [researchgate.net]
- 10. PZR Coordinates Shp2 Noonan and LEOPARD Syndrome Signaling in Zebrafish and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - Figure f1 | Aging [aging-us.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. Cell migration assay or Transwell assay [protocols.io]
- 25. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Post-translational modifications of PZR and their significance
An In-depth Technical Guide to the Post-Translational Modifications of Protein Zero-Related (PZR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. It functions as a critical signaling hub, modulating a variety of cellular processes including cell adhesion, migration, and oncogenesis. The functional versatility of PZR is intricately regulated by post-translational modifications (PTMs), which dictate its interaction with downstream effectors and its overall biological activity. This technical guide provides a comprehensive overview of the known PTMs of PZR, with a primary focus on phosphorylation and glycosylation, their functional significance, and the experimental methodologies used for their characterization.
Introduction to PZR
PZR is characterized by an extracellular immunoglobulin-like (Ig) domain, a single transmembrane region, and an intracellular domain containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[1] Its expression is widespread across various tissues, with particularly high levels in the heart, placenta, kidney, and pancreas.[1] PZR plays a pivotal role in signal transduction, primarily through its interaction with the non-receptor protein tyrosine phosphatase SHP-2.[2][3] Dysregulation of PZR signaling has been implicated in developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[2][3]
Phosphorylation of PZR
Tyrosine phosphorylation is the most extensively studied PTM of PZR and is central to its signaling function.
Phosphorylation Sites and Kinases
The intracellular domain of PZR contains two ITIMs with the consensus sequence (I/V/L/S)-x-Y-x-x-(L/V). The tyrosine residues within these motifs are the primary sites of phosphorylation. Site-directed mutagenesis studies have identified Tyrosine 241 (Tyr241) and Tyrosine 263 (Tyr263) as the key phosphorylation sites in human PZR.[4]
Several non-receptor tyrosine kinases have been shown to phosphorylate PZR. The Src family kinases, including c-Src, c-Fyn, and c-Lyn , are major regulators of PZR phosphorylation.[5] In addition to Src family kinases, Csk (C-terminal Src kinase) and c-Abl have also been demonstrated to phosphorylate PZR.[5]
Functional Significance of Phosphorylation
The phosphorylation of Tyr241 and Tyr263 creates docking sites for the tandem SH2 domains of the protein tyrosine phosphatase SHP-2 .[4] The recruitment of SHP-2 to phosphorylated PZR is a critical event that initiates downstream signaling cascades. This interaction is essential for PZR's role in regulating cell adhesion and migration.[2]
Stimulation of cells with the lectin Concanavalin A (ConA) or with hydrogen peroxide (H₂O₂) a source of reactive oxygen species (ROS) , leads to a significant increase in PZR tyrosine phosphorylation and subsequent SHP-2 recruitment.[5][6] This suggests that PZR is involved in cellular responses to both mechanical stimuli (cell agglutination) and oxidative stress.
The PZR-SHP-2 signaling axis has been shown to modulate the activity of the Rho family of small GTPases , which are master regulators of the actin cytoskeleton and cell motility.[4][5] While the precise molecular mechanisms are still under investigation, it is evident that PZR phosphorylation plays a crucial role in the spatial and temporal control of Rho GTPase activity.
Quantitative Analysis of PZR Phosphorylation
While qualitative data on PZR phosphorylation is abundant, quantitative data on the stoichiometry of this modification is less common in the literature. However, techniques such as mass spectrometry-based selected reaction monitoring (SRM) can be employed to determine the absolute or relative abundance of phosphorylated PZR. Such analyses would involve the quantification of tryptic peptides containing phosphorylated and unphosphorylated Tyr241 and Tyr263. The table below provides a template for presenting such quantitative data.
| Condition | Phosphorylation Site | Method of Quantification | Fold Change (vs. Control) | Stoichiometry (%) | Reference |
| Basal | Tyr241 | Mass Spectrometry (SRM) | 1.0 | Data not available | |
| Tyr263 | Mass Spectrometry (SRM) | 1.0 | Data not available | ||
| Concanavalin A (10 µg/mL, 15 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [6] |
| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [6] | |
| H₂O₂ (1 mM, 10 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [5] |
| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [5] |
Glycosylation of PZR
PZR is a glycoprotein, and this modification plays a significant role in its structure and function.
Type and Sites of Glycosylation
PZR undergoes N-linked glycosylation , which is the attachment of an oligosaccharide to the nitrogen atom of an asparagine residue.[7] This modification is responsible for the observed heterogeneity in the molecular weight of PZR, which appears as a broad band on SDS-PAGE.[7] Treatment with N-glycosidase F (PNGase F) resolves this heterogeneity, resulting in a single band at the predicted molecular weight of the polypeptide chain.[7]
The extracellular domain of PZR contains two putative N-linked glycosylation sites.[7] The canonical consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline. Identification of the precise asparagine residues that are glycosylated would require techniques such as mass spectrometry following enzymatic digestion.
Functional Significance of Glycosylation
The glycosylation of PZR is crucial for its interaction with lectins, which are carbohydrate-binding proteins.[7] A prominent example is the interaction of PZR with Concanavalin A (ConA), a plant lectin that binds to mannose-containing glycans.[6] This interaction is not merely structural; as mentioned earlier, ConA binding is a potent inducer of PZR tyrosine phosphorylation and downstream signaling.[6] Therefore, glycosylation serves as a mechanism for PZR to sense and respond to its extracellular environment.
Other Post-Translational Modifications
Extensive literature searches did not yield specific reports on other PTMs of PZR, such as ubiquitination, SUMOylation, or acetylation. While the absence of evidence does not definitively rule out the existence of these modifications, it suggests that they are not as prevalent or as functionally significant as phosphorylation and glycosylation for PZR, or they remain to be discovered.
Signaling Pathways and Experimental Workflows
PZR Signaling Pathway
The following diagram illustrates the core signaling pathway initiated by PZR phosphorylation.
Experimental Workflow for PZR Phosphorylation Analysis
The diagram below outlines a typical workflow for studying PZR phosphorylation.
Experimental Workflow for PZR Glycosylation Analysis
This diagram illustrates the process for analyzing PZR glycosylation.
Experimental Protocols
Immunoprecipitation of PZR
This protocol is adapted from standard immunoprecipitation procedures.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Stimulate cells as required (e.g., with ConA or H₂O₂).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-PZR antibody overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the beads.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluate is now ready for Western blotting or mass spectrometry.
-
In-gel Digestion for Mass Spectrometry
This protocol is for proteins separated by SDS-PAGE.
-
Gel Band Excision:
-
Run the immunoprecipitated PZR sample on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible Coomassie stain.
-
Excise the protein band corresponding to PZR with a clean scalpel.
-
Cut the gel band into small pieces (approx. 1 mm³).
-
-
Destaining and Reduction/Alkylation:
-
Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
-
Dehydrate the gel pieces with 100% ACN.
-
Dry the gel pieces in a vacuum centrifuge.
-
Reduce the disulfide bonds by incubating with 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the cysteine residues by incubating with 55 mM iodoacetamide in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Tryptic Digestion:
-
Wash and dehydrate the gel pieces as before.
-
Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate.
-
Once the solution is absorbed, add enough 50 mM ammonium bicarbonate to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).
-
Pool the extracts and dry them down in a vacuum centrifuge.
-
Resuspend the peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid).
-
PNGase F Deglycosylation Assay
This protocol is for the removal of N-linked glycans from PZR.
-
Denaturing Conditions (for Western Blot analysis):
-
Combine up to 20 µg of immunoprecipitated PZR with 1 µL of 10X Glycoprotein Denaturing Buffer in a total volume of 10 µL.
-
Heat at 100°C for 10 minutes to denature the protein.
-
Chill on ice.
-
Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water.
-
Add 1 µL of PNGase F and incubate at 37°C for 1 hour.
-
Analyze the sample by SDS-PAGE and Western blotting to observe the mobility shift.
-
-
Non-Denaturing Conditions (for functional assays or mass spectrometry):
-
Combine up to 20 µg of PZR with 2 µL of 10X GlycoBuffer 2 in a total volume of 18 µL.
-
Add 2 µL of PNGase F and incubate at 37°C for 4-24 hours.
-
The deglycosylated protein is ready for further analysis.
-
Conclusion
The post-translational modifications of PZR, particularly tyrosine phosphorylation and N-linked glycosylation, are integral to its function as a signaling molecule. Phosphorylation of its ITIMs serves as a switch to recruit SHP-2 and initiate downstream signaling cascades that regulate cell adhesion and migration. Glycosylation of its extracellular domain is crucial for its interaction with lectins, providing a mechanism for the cell to sense its environment. A thorough understanding of these PTMs and their regulatory mechanisms is essential for elucidating the complex roles of PZR in health and disease and for the development of novel therapeutic strategies targeting PZR-mediated signaling pathways. Further research focusing on the quantitative aspects of these modifications and the identification of a broader range of downstream effectors will undoubtedly provide deeper insights into the biology of this important protein.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein tyrosine phosphatase Shp-2 regulates RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHP-2 positively regulates myogenesis by coupling to the Rho GTPase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. PhosR enables processing and functional analysis of phosphoproteomic data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the PZR Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. It plays a crucial role as a signaling hub, regulating key cellular processes such as cell adhesion, migration, and signal transduction. PZR is characterized by an extracellular immunoglobulin variable (IgV) domain, a transmembrane domain, and an intracellular tail containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). These ITIMs are critical for its function, mediating interactions with downstream signaling molecules like the protein tyrosine phosphatase SHP-2 and Src family kinases. Given its involvement in various physiological and pathological processes, including cancer progression, understanding the evolutionary conservation of PZR is paramount for its validation as a therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of PZR, its signaling pathways, and detailed experimental protocols for its study.
Evolutionary Conservation of PZR
The PZR protein is highly conserved across vertebrates, indicating its fundamental role in cellular function. The sequence identity is particularly high in the functional domains, namely the extracellular IgV domain and the intracellular ITIMs.
Quantitative Data on PZR Conservation
The following table summarizes the amino acid sequence identity of PZR (MPZL1) orthologs from various vertebrate species compared to the human PZR protein. This data highlights the significant conservation of the protein throughout evolution.
| Species | Common Name | UniProt Accession | Overall Identity to Human PZR (%) | Extracellular Domain Identity (%) | Intracellular Domain Identity (%) |
| Homo sapiens | Human | O95297 | 100 | 100 | 100 |
| Mus musculus | Mouse | Q9QZ88 | 80 | 98 | 86 |
| Canis lupus familiaris | Dog | A0A8C1X2T1 | 94.8 | - | - |
| Bos taurus | Cow | Q0P5J7 | 92.7 | - | - |
| Gallus gallus | Chicken | F1N8X5 | 65 | - | - |
| Danio rerio | Zebrafish | Q6P4L3 | 52 | - | - |
Note: The sequence identities were calculated based on full-length protein alignments. The high conservation of the extracellular domain between human and mouse PZR suggests a conserved ligand-binding function.[1] The ITIM motifs within the intracellular domain are also highly conserved among higher vertebrates, underscoring their critical role in signaling.[2]
PZR Signaling Pathways
PZR functions as a critical signaling hub, primarily through its interaction with the lectin Concanavalin A (ConA) and subsequent activation of the c-Src and SHP-2 signaling pathways.
ConA-Induced PZR Signaling
Concanavalin A, a plant lectin, binds to the glycosylated extracellular domain of PZR, inducing its clustering and subsequent signal transduction.[3][4] This binding triggers the activation of the non-receptor tyrosine kinase c-Src, which is constitutively associated with PZR.[5] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[5]
Role of SHP-2 in PZR Signaling
The phosphorylation of the ITIMs on PZR creates docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[2][6] The recruitment of SHP-2 to the plasma membrane is a critical step in mediating the downstream effects of PZR signaling, which include the regulation of cell adhesion and migration.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the PZR protein.
Phylogenetic Analysis of PZR
This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of PZR orthologs.
Protocol:
-
Sequence Retrieval: Obtain PZR protein sequences from various species using databases like NCBI Gene and UniProt.[7][8]
-
Multiple Sequence Alignment: Align the retrieved sequences using software like MEGA (Molecular Evolutionary Genetics Analysis) with algorithms such as ClustalW or MUSCLE.[1][9][10]
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods like Maximum Likelihood or Neighbor-Joining within the MEGA software.[1][9][10]
-
Statistical Support: Assess the reliability of the tree topology using bootstrap analysis with 1000 replicates.[1][9][10]
-
Visualization: Visualize and edit the phylogenetic tree for publication.[1][9][10]
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to investigate the interaction between PZR and its binding partners, such as c-Src and SHP-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PZR antibody and antibodies against putative interacting proteins
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in cold lysis buffer.[11][12]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-PZR) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.[11][12]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-c-Src or anti-SHP-2) to detect the interaction.[11][12]
Analysis of N-linked Glycosylation
This protocol describes a method to analyze the N-linked glycans attached to the PZR protein.
Protocol:
-
Membrane Protein Extraction: Isolate membrane proteins from cells using a suitable detergent-based extraction method.[2][3]
-
Glycan Release: Enzymatically release the N-linked glycans from the purified PZR protein using PNGase F.[3][13][14]
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide).[3]
-
HILIC-HPLC/UPLC: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector.[2][3]
Subcellular Localization by Immunofluorescence
This protocol is used to determine the subcellular localization of the PZR protein.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-PZR antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, then fix them with 4% paraformaldehyde.[15][16][17][18][19]
-
Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.[15][16][17][18][19]
-
Blocking: Block non-specific antibody binding sites with a blocking solution.[15][16][17][18][19]
-
Antibody Incubation: Incubate the cells with the primary anti-PZR antibody, followed by incubation with a fluorescently labeled secondary antibody.[15][16][17][18][19]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the subcellular localization of PZR using a fluorescence microscope.
Conclusion
The PZR protein exhibits a high degree of evolutionary conservation, particularly in its functional domains, highlighting its essential role in vertebrate biology. Its function as a signaling hub, primarily through the ConA-induced c-Src and SHP-2 pathways, is critical for regulating fundamental cellular processes. The experimental protocols detailed in this guide provide a robust framework for further investigation into the biology of PZR and its potential as a therapeutic target in various diseases. A thorough understanding of its conserved nature and signaling mechanisms is crucial for the development of effective and specific modulators of PZR activity for therapeutic intervention.
References
- 1. megasoftware.net [megasoftware.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPZL1 myelin protein zero like 1 [Odocoileus virginianus (white-tailed deer)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. MPZL1 orthologs - NCBI [ncbi.nlm.nih.gov]
- 9. Building phylogenetic trees from molecular data with MEGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 13. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 14. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. protocols.io [protocols.io]
- 17. v19.proteinatlas.org [v19.proteinatlas.org]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
The Mechanism of Action of PZR in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1] Initially identified as a binding partner and substrate for the tyrosine phosphatase SHP-2, PZR has emerged as a critical signaling hub involved in a variety of cellular processes, including cell adhesion, migration, proliferation, and oncogenesis.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanism of PZR, detailing its signaling pathways, protein interactions, and functional outcomes. It includes a summary of quantitative data, detailed experimental protocols for studying PZR function, and visualizations of key pathways and workflows to support further research and therapeutic development.
Introduction to PZR (MPZL1)
PZR is a widely expressed transmembrane protein characterized by an extracellular immunoglobulin-like domain, a single transmembrane segment, and an intracellular domain containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[2][3][4] The extracellular domain shares significant sequence homology (46%) with Myelin Protein Zero (MPZ), a key structural component of the myelin sheath.[1][4] However, PZR's function is distinct and primarily centered on signal transduction.[1] It is localized to areas of cell-cell contact and sites associated with cell migration.[1][4] Alternative splicing of the MPZL1 gene produces isoforms, some of which lack the critical ITIMs and can act as dominant-negative regulators.[4][5]
Core Mechanism of Action: The PZR-Src-SHP-2 Signaling Axis
The central mechanism of PZR function revolves around its dynamic interaction with the Src family of non-receptor tyrosine kinases and the SHP-2 tyrosine phosphatase (encoded by PTPN11). This signaling cascade is initiated by extracellular stimuli and tightly regulated by phosphorylation events.
Activation and Phosphorylation: Upon stimulation, such as by binding of the lectin Concanavalin A (ConA) or through cell adhesion dynamics, PZR recruits and activates c-Src kinase.[2][6] c-Src, which can be constitutively associated with PZR, phosphorylates two specific tyrosine residues (Y241 and Y263 in human PZR) located within the ITIMs.[2][6][7] This phosphorylation is a critical initiating event, creating docking sites for SH2 domain-containing proteins.
Recruitment of SHP-2: The phosphorylated ITIMs (pY) on PZR serve as high-affinity binding sites for the tandem SH2 domains of SHP-2.[2][3][7] The interaction is highly specific and requires the phosphorylation of both tyrosine residues in the ITIMs for stable binding of both SH2 domains of SHP-2.[7] This recruitment localizes SHP-2 to the plasma membrane where PZR is located.
Downstream Signaling: The PZR-SHP-2 complex acts as a scaffold, initiating downstream signaling cascades that influence cellular behavior:
-
Cell Migration and Invasion: The recruitment and activation of SHP-2 by PZR are crucial for promoting cell migration.[8] This complex can further activate Src, leading to the phosphorylation of downstream substrates like cortactin and p130Cas, which are key regulators of the actin cytoskeleton and cell motility.[9][10][11] This PZR/Src/Cortactin pathway is implicated in the metastasis of various cancers, including hepatocellular carcinoma and non-small cell lung cancer.[10][12]
-
Regulation of PZR Phosphorylation: PZR is not only an anchor for SHP-2 but also a direct substrate.[7] Full-length, catalytically active SHP-2 can dephosphorylate PZR.[7] This creates a negative feedback loop that can terminate or set a threshold for the signal, allowing for precise control over the pathway's activation state.[7]
-
Oncogenic Signaling: Dysregulation of the PZR-SHP-2 axis is linked to developmental disorders like Noonan Syndrome (NS) and LEOPARD Syndrome (LS), which are caused by activating and inactivating mutations in PTPN11, respectively.[13] In both syndromes, PZR is found to be hyper-tyrosyl-phosphorylated, suggesting PZR is a common downstream target that contributes to the pathology.[13] In cancer, overexpression of PZR is associated with malignant features and promotes tumor cell proliferation and invasion.[8][9]
Quantitative Data Summary
While extensive quantitative kinetic data for PZR interactions are not widely published, the following table summarizes key characteristics and findings from the literature.
| Parameter | Description | Value / Observation | Reference |
| PZR-SHP-2 Interaction | Stoichiometry | Near-stoichiometric association upon pervanadate stimulation. | [3] |
| PZR-SHP-2 Binding | Requirement | Requires phosphorylation of both Y241 and Y263 in PZR's ITIMs and intact SH2 domains in SHP-2. | [7] |
| PZR Homology | Sequence Identity | The extracellular Ig-like domain of PZR shares 46% sequence identity with that of myelin P0. | [3] |
| PZR Phosphorylation | Kinases | Phosphorylated by Src family kinases (c-Src, c-Fyn, c-Lyn) and c-Abl. Not phosphorylated by c-Fes. | [4] |
Key Experimental Protocols
Protocol for Co-Immunoprecipitation (Co-IP) of PZR and SHP-2
This protocol is designed to verify the interaction between PZR and SHP-2 in cultured cells.
1. Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T, HT-1080) to 80-90% confluency.
-
(Optional) Treat cells with an activating agent like pervanadate or ConA to stimulate PZR phosphorylation.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer suitable for membrane proteins (e.g., RIPA buffer with 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors).[14][15]
-
Scrape cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
2. Pre-clearing the Lysate:
-
Determine the protein concentration of the supernatant (e.g., via BCA assay).
-
To 500-1000 µg of total protein, add 20-25 µL of Protein A/G agarose beads.
-
Incubate on a rotator for 1-2 hours at 4°C to reduce non-specific binding.[15]
-
Centrifuge at low speed (~1,000 x g) for 1 minute at 4°C and collect the pre-cleared supernatant.
3. Immunoprecipitation:
-
Add 1-5 µg of primary antibody (e.g., anti-PZR antibody) to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation (~1,000 x g) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer of similar composition).
-
After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
5. Western Blot Analysis:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the co-precipitated protein (e.g., anti-SHP-2 antibody).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. The presence of a band for SHP-2 in the PZR-IP lane (but not the IgG control) confirms the interaction.
Protocol for Transwell Cell Migration Assay
This protocol measures the effect of PZR expression or knockdown on cell migration.[16]
1. Cell Preparation:
-
Culture cells of interest (e.g., ovarian cancer cells with PZR overexpression or knockdown).[9]
-
Harvest cells when they are 80-90% confluent. For adherent cells, use trypsin-EDTA.[16]
-
Wash cells once with serum-free medium and resuspend them in serum-free medium to a final concentration of 1 x 10^6 cells/mL.[16]
2. Assay Setup:
-
Use Transwell inserts (e.g., 8 µm pore size for many cancer cell lines) placed in a 24-well plate.[16]
-
In the lower chamber of the wells, add 600 µL of complete medium (containing 10% FBS or another chemoattractant).[16]
-
Carefully add 100 µL of the prepared cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Transwell insert.[16]
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 4 to 24 hours).[16]
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells in several random fields under a microscope. Alternatively, dissolve the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader.
-
Compare the number of migrated cells between different experimental conditions (e.g., control vs. PZR knockdown).
Visualizations: Pathways and Workflows
Caption: PZR signaling cascade leading to cytoskeletal remodeling and cell migration.
Caption: Experimental workflow for Co-Immunoprecipitation of PZR-interacting proteins.
Conclusion and Future Directions
PZR is a multifunctional signaling molecule that plays a pivotal role in translating extracellular cues into intracellular responses, particularly those governing cell motility. The PZR-Src-SHP-2 axis represents the core of its mechanism, with its dysregulation contributing to multiple pathologies, most notably cancer progression and metastasis.[1][9] The constitutive association with Src, the phosphorylation-dependent recruitment of SHP-2, and the subsequent modulation of cytoskeletal regulators form a tightly controlled signaling cassette.
For drug development professionals, PZR presents a promising therapeutic target.[1] Targeting the PZR-SHP-2 interaction or the downstream activation of Src could offer novel strategies for inhibiting tumor cell migration and invasion. Future research should focus on elucidating the full range of PZR's binding partners, understanding its role in different cellular contexts beyond migration, and exploring the therapeutic potential of modulating its activity.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 3. Purification and cloning of PZR, a binding protein and putative physiological substrate of tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation and Localization of Protein-Zero Related (PZR) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a variant form of PZR lacking immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. MPZL1 promotes tumor cell proliferation and migration via activation of Src kinase in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. MPZL1 promotes tumor cell proliferation and migration via activation of Src kinase in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPZL1 myelin protein zero like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. PZR Coordinates Shp2 Noonan and LEOPARD Syndrome Signaling in Zebrafish and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring PZR Protein Expression in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling.[1] Dysregulation of PZR expression has been implicated in several diseases, making it a protein of significant interest in research and drug development.[1] This document provides detailed application notes and protocols for the accurate measurement of PZR protein expression levels in tissue samples, catering to the needs of researchers, scientists, and drug development professionals.
PZR is known to be predominantly expressed in cardiovascular, renal, and pancreatic tissues.[1] It functions as a signaling hub, notably as a receptor for concanavalin A (ConA) and a regulator of the tyrosine phosphatase SHP-2 and Src family kinases.[1] The interaction with SHP-2 is mediated through its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2] Understanding the expression levels of PZR in different tissues and disease states is critical for elucidating its biological functions and its potential as a therapeutic target.
Methods for Measuring PZR Protein Expression
Several well-established techniques can be employed to measure PZR protein expression in tissue samples. The choice of method depends on the specific research question, the required level of quantification, and the available resources. This section outlines the most common methods: Immunohistochemistry (IHC), Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS).
Data Presentation: PZR Protein Detection and Quantification Parameters
The following table summarizes key quantitative parameters for the detection of PZR protein using various techniques. These values should be considered as starting points and may require optimization for specific experimental conditions.
| Parameter | Western Blotting | Immunoprecipitation | Immunohistochemistry (Paraffin) |
| Primary Antibody Dilution | 1:1000 | 1:50 | 1:50 - 1:200 (optimization required) |
| Tissue Lysate Amount | 20-30 µg total protein | 200-500 µg total protein | N/A |
| Incubation Time (Primary Ab) | Overnight at 4°C | Overnight at 4°C | 1-2 hours at RT or overnight at 4°C |
| Incubation Time (Secondary Ab) | 1 hour at Room Temperature (RT) | 1 hour at RT | 30-60 minutes at RT |
| Molecular Weight | 30-50 kDa (glycosylated) | 30-50 kDa (glycosylated) | N/A |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experimental techniques used to measure PZR protein expression in tissue samples.
Protocol 1: Immunohistochemistry (IHC) for PZR in Paraffin-Embedded Tissues
IHC allows for the visualization of PZR protein expression within the morphological context of the tissue.
Materials:
-
Paraffin-embedded tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PZR
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Immerse slides in 100% ethanol, 2 times for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with running tap water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a microwave, pressure cooker, or water bath according to the manufacturer's instructions for the antigen retrieval solution. Heat-induced epitope retrieval (HIER) is a common method.[3]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PZR antibody in the blocking buffer to the desired concentration (start with a 1:100 dilution and optimize).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[4]
-
-
Signal Amplification:
-
Wash slides with PBS.
-
Incubate with ABC reagent for 30 minutes.[4]
-
-
Chromogenic Detection:
-
Wash slides with PBS.
-
Incubate with DAB substrate until the desired brown color develops.[5]
-
Rinse with dH2O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Western Blotting for PZR in Tissue Lysates
Western blotting allows for the quantification of PZR protein levels in a tissue homogenate.
Materials:
-
Frozen tissue samples
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PZR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysate Preparation:
-
Homogenize frozen tissue in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[6]
-
-
Sample Preparation:
-
Mix a calculated volume of tissue lysate with Laemmli sample buffer to a final protein concentration of 1-2 mg/mL.
-
Boil the samples for 5 minutes at 95-100°C.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PZR antibody in blocking buffer (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system. The expected molecular weight for glycosylated PZR is between 30-50 kDa.[7]
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for PZR in Tissue Lysates
ELISA provides a high-throughput method for quantifying PZR protein levels in tissue lysates. A sandwich ELISA format is recommended for higher specificity.
Materials:
-
Tissue lysates (prepared as for Western Blotting)
-
ELISA plate pre-coated with a capture antibody against PZR
-
Detection antibody against a different epitope of PZR (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant PZR protein standard
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using serial dilutions of the recombinant PZR protein.
-
Dilute tissue lysates to fall within the range of the standard curve. A starting total protein concentration of at least 1 mg/mL is recommended for the lysate.[8]
-
-
Coating (if not using a pre-coated plate):
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add the prepared standards and samples to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate with wash buffer.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate with wash buffer.
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate with wash buffer.
-
Add TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of PZR in the samples by interpolating from the standard curve.
-
Protocol 4: Quantitative Mass Spectrometry (MS) for PZR in Tissue Samples
MS-based proteomics offers a highly sensitive and specific method for the absolute or relative quantification of PZR protein. This protocol outlines a general workflow for targeted quantification using methods like Multiple Reaction Monitoring (MRM).
Materials:
-
Frozen tissue samples
-
Lysis/Extraction Buffer (e.g., Urea-based buffer)
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Stable isotope-labeled synthetic peptides corresponding to PZR tryptic peptides (for absolute quantification)
Procedure:
-
Protein Extraction and Digestion:
-
Homogenize the tissue sample in lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[9]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture and clean it up using SPE cartridges to remove salts and detergents.
-
Dry the purified peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent for LC-MS/MS.
-
For absolute quantification, spike the sample with known amounts of stable isotope-labeled synthetic PZR peptides.
-
Inject the sample into the LC-MS/MS system.
-
Develop an MRM method to specifically monitor precursor-to-fragment ion transitions for selected PZR peptides.[10]
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous (light) and isotope-labeled (heavy) PZR peptides.
-
Calculate the concentration of the endogenous PZR protein based on the ratio of the light to heavy peptide signals and the known concentration of the spiked-in standard. For relative quantification, compare the peak areas of the endogenous PZR peptides across different samples.[11]
-
Visualizations
PZR Signaling Pathway
Caption: PZR signaling cascade initiated by Concanavalin A binding.
Experimental Workflow for Immunohistochemistry
Caption: Step-by-step workflow for PZR detection in tissues by IHC.
Logical Relationship of PZR Quantification Methods
Caption: Selection of methods for PZR protein analysis from tissue.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. IHC-P protocols | Abcam [abcam.com]
- 4. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.origene.com [cdn.origene.com]
- 6. raybiotech.com [raybiotech.com]
- 7. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 8. ELISA Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PZR Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] PZR plays a crucial role in various cellular processes, including cell-cell adhesion, migration, and signal transduction, making it a protein of significant interest in both basic research and as a potential therapeutic target.[1][2] It functions as a signaling hub, notably interacting with SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] This document provides a detailed protocol for the immunoprecipitation of PZR, a key technique for studying its expression, post-translational modifications, and interactions with other proteins.
PZR Protein Characteristics and Interactions
PZR is localized to cell-cell contact sites and migration-associated domains.[1] Its intracellular domain contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) which, when tyrosine-phosphorylated, serve as docking sites for SHP-2.[2] The interaction with SHP-2 is a critical step in PZR-mediated signaling. PZR is also known to be constitutively associated with the tyrosine kinase c-Src.[3] The binding of ligands, such as the lectin Concanavalin A (ConA), can induce PZR tyrosine phosphorylation, leading to the recruitment of SHP-2.[3] PZR is a glycoprotein, and its level of glycosylation can result in it appearing as a heterogeneous band on SDS-PAGE.[4]
Key Interacting Partners of PZR
A summary of key proteins known to interact with PZR is presented below. This information is critical for co-immunoprecipitation experiments aimed at investigating PZR-containing protein complexes.
| Interacting Protein | Type of Interaction | Functional Relevance |
| SHP-2 | Direct, phosphorylation-dependent | PZR contains ITIMs that, upon tyrosine phosphorylation, recruit the tyrosine phosphatase SHP-2.[2] |
| c-Src | Constitutive association | c-Src is a tyrosine kinase that can phosphorylate PZR, leading to the recruitment of SHP-2.[2][3] |
| Gab1 | Co-immunoprecipitation | Grb-2-associated binder-1 (Gab1) has been identified as a major SHP-2 binding protein that co-immunoprecipitates with PZR in endothelial cells.[2] |
| Concanavalin A (ConA) | Ligand binding | ConA, a plant lectin, binds to the glycosylated extracellular domain of PZR and can induce its tyrosine phosphorylation.[3][4] |
Experimental Protocol: Immunoprecipitation of PZR Protein
This protocol is designed for the immunoprecipitation of native PZR from cell lysates.
Materials and Reagents
-
Cells: Cell line expressing PZR (e.g., HT-1080, HeLa, 293 cells)[4]
-
Antibodies:
-
Primary antibody: Anti-PZR antibody (ensure it is suitable for IP)
-
Isotype control antibody (e.g., Rabbit IgG or Mouse IgG)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 1X Cell Lysis Buffer from Cell Signaling Technology, #9803). Immediately before use, supplement with 1 mM PMSF and a protease/phosphatase inhibitor cocktail.
-
Immunoprecipitation Wash Buffer: 50 mM β-glycerophosphate (pH 7.3), 0.15 M NaCl, 2 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol, 0.1% Triton X-100, and 0.2 mM Na3VO4.[7]
-
SDS Sample Buffer (e.g., 3X SDS Sample Buffer)
-
Procedure
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency. If studying induced PZR phosphorylation, treat cells with an appropriate stimulus (e.g., Concanavalin A or H₂O₂) for the desired time.[2][3]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL per 10 cm plate).[6]
-
Incubate on ice for 5 minutes.
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice (e.g., three 5-second pulses) to ensure complete lysis.[6]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new, pre-chilled tube. This is your protein sample.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To the cleared lysate, add Protein A or Protein G beads (20 µL of a 50% slurry for every 1 mg of protein).
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Centrifuge at a low speed (e.g., 2,500 rpm) for 1 minute at 4°C to pellet the beads.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-PZR antibody at the manufacturer's recommended dilution. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C.[7]
-
Add Protein A or Protein G beads (20 µL of a 50% slurry) to each tube.
-
Incubate with gentle rotation for 1-3 hours at 4°C.[5]
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Immunoprecipitation Wash Buffer.[7]
-
Repeat the pelleting and resuspension steps for a total of three to five washes.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 20-40 µL of 3X SDS Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes to dissociate the immunocomplexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted samples can be analyzed by Western blotting to detect PZR and any co-immunoprecipitated proteins.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context of PZR, the following diagrams are provided.
Caption: Workflow for the immunoprecipitation of PZR protein.
Caption: PZR signaling pathway initiated by Concanavalin A.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation and Localization of Protein-Zero Related (PZR) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
Application Notes and Protocols: Using CRISPR-Cas9 to Knockout the PZR Gene in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It functions as a critical signaling hub involved in cell-cell adhesion, migration, and invasion.[1][2] PZR contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its intracellular domain, which, upon phosphorylation, serve as docking sites for signaling proteins such as SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases (e.g., c-Src).[1][2] Dysregulation of PZR expression has been linked to tumorigenesis, particularly in lung cancer, where it is often overexpressed and correlates with an unfavorable prognosis.[1][2]
The CRISPR-Cas9 system offers a powerful and precise method for knocking out the PZR gene, enabling researchers to investigate its functional roles in various cellular processes and its potential as a therapeutic target. These application notes provide a comprehensive guide to knocking out the PZR gene in cell lines using CRISPR-Cas9, including detailed protocols for transfection, validation, and phenotypic analysis.
PZR Signaling Pathway
PZR acts as a scaffold protein that, upon activation, initiates a signaling cascade involving SHP-2, FAK, and c-Src. This pathway plays a crucial role in regulating cell migration and invasion.[1][2]
Caption: PZR signaling cascade initiating cell migration and invasion.
Experimental Workflow for PZR Knockout
The overall workflow for generating and validating PZR knockout cell lines involves sgRNA design and cloning, transfection of the CRISPR-Cas9 machinery, selection of single-cell clones, and subsequent validation at the genomic, mRNA, and protein levels.
Caption: Workflow for generating and validating PZR knockout cell lines.
Data Presentation: Effects of PZR Knockout in SPC-A1 Cells
The following tables summarize quantitative data from a study where the PZR gene was knocked out in the human lung adenocarcinoma cell line SPC-A1.[1]
Table 1: PZR Knockout Validation
| Validation Method | Result in PZR-KO Cells | Reference |
| Western Blot | Absence of PZR protein band | [1] |
| PCR of Genomic DNA | Shorter PCR product compared to wild-type | [1] |
| DNA Sequencing | 43-bp deletion in exon 2 of MPZL1 | [1] |
Table 2: Phenotypic Effects of PZR Knockout
| Assay | Wild-Type (Mean ± SD) | PZR-KO (Mean ± SD) | % Change | p-value | Reference |
| Colony Formation (No. of colonies) | ~400 ± 50 | ~200 ± 40 | ~50% decrease | < 0.01 | [1] |
| Wound Healing (Migration distance, 48h) | ~100% closure | ~40% closure | ~60% decrease | < 0.001 | [1] |
| Transwell Invasion (No. of invaded cells) | ~250 ± 30 | ~50 ± 15 | ~80% decrease | < 0.001 | [1] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PZR
This protocol describes the generation of PZR knockout cells using CRISPR-Cas9 technology, targeting exon 2 of the MPZL1 gene.
Materials:
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar)
-
Validated sgRNA sequences targeting MPZL1 exon 2. (Note: The original study did not disclose the exact sequences. Pre-designed and validated sgRNAs are commercially available or can be designed using online tools.)
-
Example of commercially available sgRNA sequences for human MPZL1:
-
sgRNA 1: 5'-GTAGAAGCGGCCGCTTGCCG-3'
-
sgRNA 2: 5'-GCTCAACGTCTCGGCCATCG-3'
-
-
-
SPC-A1 human lung adenocarcinoma cells
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Puromycin
Protocol:
-
sgRNA Cloning: Design and clone two sgRNAs targeting exon 2 of the human MPZL1 gene into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's instructions.
-
Cell Culture: Culture SPC-A1 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection:
-
One day before transfection, seed 2 x 10^5 SPC-A1 cells per well in a 6-well plate.
-
On the day of transfection, dilute 2.5 µg of the sgRNA-containing plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Selection: 48 hours post-transfection, replace the medium with fresh medium containing 2 µg/mL puromycin for selection. Maintain selection for 3-5 days until non-transfected cells are eliminated.
-
Single-Cell Cloning:
-
Serially dilute the puromycin-resistant cells to a concentration of ~10 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Culture the single-cell clones until colonies are visible.
-
Expand the individual clones for validation.
-
Validation of PZR Knockout
5.2.1. Genomic DNA PCR
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in MPZL1 exon 2. (Note: The original study did not disclose the primer sequences. Below are example primers.)
-
Forward Primer (Pf): 5'-ACTGTCACTGCTGTGGTCCTTG-3'
-
Reverse Primer (Pr): 5'-GGTGACAAACGCTCTGAGGTAC-3'
-
-
Taq DNA polymerase and dNTPs
-
Agarose gel and electrophoresis system
Protocol:
-
Extract genomic DNA from both wild-type and potential knockout cell clones.
-
Set up a PCR reaction with the Pf and Pr primers.
-
Perform PCR with an annealing temperature of 60°C.
-
Run the PCR products on a 2% agarose gel. A successful knockout with a deletion should result in a smaller PCR product compared to the wild-type.
-
Excise the bands and purify the DNA for Sanger sequencing to confirm the specific indel mutation.
5.2.2. Western Blot
Materials:
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-PZR polyclonal antibody (e.g., Cell Signaling Technology #4157)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western blotting substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PZR antibody (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. The absence of a band at the expected molecular weight for PZR confirms the knockout at the protein level.
Phenotypic Assays
5.3.1. Wound Healing Assay
Materials:
-
6-well plates
-
p200 pipette tip
Protocol:
-
Seed wild-type and PZR-KO cells in 6-well plates and grow to confluence.
-
Create a scratch "wound" in the cell monolayer using a p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium and image the wound at 0, 24, and 48 hours.
-
Measure the width of the wound at different time points to quantify cell migration.
5.3.2. Transwell Invasion Assay
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Crystal violet stain
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel.
-
Seed 5 x 10^4 cells in the upper chamber in serum-free medium.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell health or transfection reagent ratio | Ensure cells are in the logarithmic growth phase. Optimize the DNA-to-transfection reagent ratio. |
| No knockout clones obtained | Inefficient sgRNA or Cas9 activity | Design and test new sgRNA sequences. Verify Cas9 expression. |
| Incomplete knockout (heterozygous) | Inefficient cutting or repair | Screen more clones. Consider using two sgRNAs simultaneously to induce a larger deletion. |
| Off-target effects | sgRNA has homology to other genomic regions | Use sgRNA design tools that predict off-target sites. Perform whole-genome sequencing to identify potential off-target mutations. |
| No difference in phenotype | PZR is not involved in the tested phenotype in this cell line, or compensatory mechanisms are activated. | Investigate other relevant phenotypes. Check for upregulation of related genes. |
References
- 1. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PZR Antibody Validation in Western Blotting and Immunohistochemistry
These application notes provide detailed protocols and validation data for the use of antibodies targeting the Protein Zero Related (PZR) protein, also known as Myelin Protein Zero-Like 1 (MPZL1), in Western Blotting (WB) and Immunohistochemistry (IHC) applications. This document is intended for researchers, scientists, and drug development professionals to ensure specific, selective, and reproducible detection of PZR.
Introduction to PZR
Protein Zero Related (PZR) is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It plays a crucial role as a signaling hub, notably as a receptor for concanavalin A (ConA) and as a regulator of the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] PZR is involved in various cellular processes, including cell adhesion, migration, and signal transduction.[1][2] Dysregulation of PZR has been implicated in several diseases, including Noonan syndrome and certain cancers, making it a protein of significant interest for therapeutic targeting and biomarker discovery.[1][2]
PZR Signaling Pathway
PZR functions as a scaffold protein at the cell membrane. Upon stimulation, for instance by its ligand ConA, PZR becomes tyrosine-phosphorylated. This phosphorylation event is mediated by Src family kinases, such as c-Src, which is constitutively associated with PZR.[2][3] The phosphorylated tyrosine residues on PZR, particularly within its immunoreceptor tyrosine-based inhibitory motifs (ITIMs), serve as docking sites for the SH2 domains of the tyrosine phosphatase SHP-2.[4] This recruitment of SHP-2 to the plasma membrane is a critical step in the downstream signaling cascade, influencing pathways that regulate cell growth, differentiation, and motility.
PZR Antibody Validation Data
The following tables summarize validation data for commercially available antibodies against PZR (MPZL1) for Western Blotting and Immunohistochemistry.
Western Blotting Validation Data
| Antibody | Host/Clonality | Applications | Recommended Dilution | Cell/Tissue Lysates | Observed MW (kDa) | Knockout (KO) Validation |
| Abcam ab151541 | Rabbit Monoclonal | WB, ICC/IF | 1:1000 | HeLa, HepG2 | 37 | Yes, loss of signal in MPZL1 KO HeLa cells |
| CST #4157 | Rabbit Polyclonal | WB, IP | 1:1000 | HeLa, HEK293T | ~35-45 | Not specified |
| Novus NBP2-93845 | Rabbit Polyclonal | WB | Not specified | Various cell lines | Not specified | Not specified |
| Thermo PA5-105727 | Rabbit Polyclonal | WB | Not specified | Mouse kidney | Not specified | Peptide blocking validation |
| ELK Biotech ES14714 | Rabbit Polyclonal | WB, IHC | 1:500 - 1:2000 | CACO2 | Not specified | Not specified |
Immunohistochemistry Validation Data
| Antibody | Host/Clonality | Applications | Recommended Dilution | Tissue | Staining Pattern |
| Cusabio CSB-PA014775LA01HU | Rabbit Polyclonal | IHC, IF, ELISA | 1:100 | Human heart | Not specified |
| Novus NBP1-83625 | Rabbit Polyclonal | IHC | Not specified | Human kidney | Strong cytoplasmic positivity in tubules |
| ELK Biotech ES14714 | Rabbit Polyclonal | WB, IHC | 1:50 - 1:300 | Human liver cancer | Not specified |
Experimental Protocols
The following are detailed protocols for the validation of PZR antibodies. It is crucial to adhere to good laboratory practices and include appropriate positive and negative controls in every experiment.
Western Blotting Protocol
This protocol outlines the steps for detecting endogenous levels of PZR in cell lysates.
Reagents and Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
TBST (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100 V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary PZR antibody (diluted in Primary Antibody Dilution Buffer as per the table above) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC-P) Protocol
This protocol is for the detection of PZR in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Reagents and Buffers:
-
Xylene
-
Ethanol series: 100%, 95%, 70%
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol.
-
Blocking Solution: 5% normal goat serum in PBS.
-
Primary Antibody Diluent: PBS with 1% BSA.
-
DAB Substrate Kit
-
Hematoxylin Counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Apply Blocking Solution and incubate for 1 hour at room temperature.
-
Drain blocking solution and apply primary PZR antibody (diluted in Primary Antibody Diluent as per the table above). Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water, dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Validation Strategy and Controls
A thorough antibody validation is critical for reliable and reproducible results. The following experimental workflow is recommended.
Essential Controls:
-
Positive Control (WB): Lysate from a cell line known to express PZR (e.g., HeLa, HEK293T).
-
Negative Control (WB): Lysate from a cell line with low or no PZR expression, or a knockout/knockdown cell line.
-
Positive Control (IHC): Tissue known to express PZR (e.g., human kidney, heart).[5]
-
Negative Control (IHC):
-
Isotype Control: An antibody of the same isotype, species, and concentration as the primary antibody, run on an adjacent tissue section.
-
Secondary Antibody Only: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Antigen Absorption: Pre-incubate the primary antibody with the immunizing peptide to block specific binding.
-
By following these detailed protocols and incorporating rigorous validation controls, researchers can confidently use PZR antibodies to generate accurate and meaningful data in their studies.
References
Application Notes and Protocols for Stable PZR Overexpression using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Zero Related (PZR) is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It functions as a critical signaling hub involved in various cellular processes, including cell adhesion, migration, and oncogenesis.[1][2] Dysregulation of PZR expression is implicated in the progression of certain cancers, making it a person of interest for therapeutic intervention.[1][3] Lentiviral vectors are highly efficient tools for establishing stable, long-term overexpression of a gene of interest in a wide range of mammalian cells, including both dividing and non-dividing cells. This document provides detailed application notes and protocols for the generation and analysis of stable PZR-overexpressing cell lines using lentiviral vectors.
PZR Signaling Pathway
PZR acts as a receptor and a regulator of key signaling molecules. Upon ligand binding, such as with Concanavalin A (ConA), or through other stimuli, PZR undergoes tyrosine phosphorylation. This event triggers the recruitment of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and the activation of Src family kinases, particularly c-Src.[1][2][4][5] The formation of this signaling complex can lead to downstream effects on cell migration, invasion, and proliferation.[3]
Experimental Workflow for Generating Stable PZR Overexpression Cell Lines
The overall process involves the production of lentiviral particles in a packaging cell line, followed by the transduction of the target cell line, and subsequent selection and expansion of stably transduced cells.
Quantitative Data Summary
While specific transduction efficiency percentages and fold-overexpression levels for PZR are highly dependent on the cell type and experimental conditions, the following table summarizes the expected outcomes and parameters for successful generation of PZR-overexpressing stable cell lines.
| Parameter | Typical Range/Value | Method of Measurement | Notes |
| Lentiviral Titer | 10^6 to 10^8 TU/mL | Transduction of a standard cell line (e.g., HEK293T) followed by flow cytometry for a fluorescent reporter or qPCR for the integrated provirus.[6] | Titer can be increased by concentrating the viral supernatant. |
| Multiplicity of Infection (MOI) | 1-10 | Calculated based on the viral titer and the number of target cells. | The optimal MOI should be determined empirically for each target cell line. |
| Transduction Efficiency | 50-90% (pre-selection) | Flow cytometry (if a fluorescent marker is co-expressed) or qPCR. | Varies significantly between cell types. |
| PZR Overexpression (Post-selection) | Marked increase | Western Blot, qPCR | A significant increase in PZR protein levels compared to control cells transduced with an empty vector is expected.[3] |
| Stability of Expression | > 1 month | Western Blot, qPCR | Lentiviral integration into the host genome generally leads to stable, long-term expression.[7] |
Functional Effects of PZR Overexpression in SPC-A1 Lung Adenocarcinoma Cells [3]
| Functional Assay | Control (Empty Vector) | PZR Overexpression | Outcome |
| Colony Formation | Baseline | Increased | PZR overexpression promotes cell proliferation.[3] |
| Wound Healing | Slower closure | Accelerated closure | PZR overexpression enhances cell migration.[3] |
| Transwell Invasion | Lower number of invaded cells | Higher number of invaded cells | PZR overexpression increases the invasive potential of cells.[3] |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding PZR (e.g., pLV-PZR)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)[8]
-
DMEM, high glucose, with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in complete DMEM. Ensure cells are healthy and at a low passage number.[9]
-
Day 1: Transfection:
-
Cells should be approximately 70-80% confluent.[8]
-
In a sterile tube, prepare the DNA mixture:
-
9 µg of PZR transfer plasmid
-
6 µg of psPAX2 packaging plasmid
-
3 µg of pMD2.G envelope plasmid
-
Bring the volume to 500 µL with Opti-MEM.
-
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.[8]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 2: Medium Change: After 16-18 hours, carefully aspirate the medium containing the transfection complex and replace it with 10 mL of fresh complete DMEM.
-
Day 3 & 4: Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
The filtered viral supernatant can be used directly or concentrated and stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Transduction of Target Cells for Stable PZR Overexpression
Materials:
-
Target cell line (e.g., SPC-A1)
-
Lentiviral supernatant containing PZR-encoding particles
-
Complete growth medium for the target cell line
-
Polybrene (stock solution of 8 mg/mL)
-
Selection antibiotic (e.g., Puromycin, if the lentiviral vector contains a resistance gene)
-
6-well plates
Procedure:
-
Day 0: Seed Target Cells: Seed 5 x 10^4 target cells per well in a 6-well plate in 2 mL of their complete growth medium.
-
Day 1: Transduction:
-
On the day of transduction, ensure the cells are approximately 40-50% confluent.[8]
-
Thaw the PZR lentiviral supernatant on ice.
-
Prepare transduction medium by adding polybrene to the cell's complete growth medium to a final concentration of 5-8 µg/mL.[3][11]
-
Aspirate the medium from the cells and replace it with 1 mL of the transduction medium.
-
Add the desired amount of lentiviral supernatant to each well. It is recommended to test a range of viral volumes (e.g., 50 µL, 100 µL, 250 µL) to determine the optimal MOI. Include a "no virus" control well.
-
Gently swirl the plate to mix and incubate at 37°C.
-
-
Day 3: Medium Change and Selection:
-
After 48-72 hours, aspirate the virus-containing medium.
-
Replace it with fresh complete growth medium containing the appropriate concentration of selection antibiotic (e.g., 2 µg/mL puromycin for SPC-A1 cells).[3] The optimal antibiotic concentration must be determined beforehand with a kill curve for your specific cell line.
-
-
Day 4 onwards: Selection and Expansion:
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days.
-
Monitor the "no virus" control well to ensure the antibiotic is effectively killing untransduced cells.
-
Once the untransduced cells have died off (typically within 7-10 days), expand the surviving pool of stably transduced cells.
-
The resulting polyclonal population can be used for experiments, or single-cell cloning can be performed to isolate monoclonal lines.
-
Protocol 3: Validation of PZR Overexpression by Western Blot
Materials:
-
Stable PZR-overexpressing cell line and control cell line (empty vector)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PZR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the PZR-overexpressing and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PZR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
A distinct band at the expected molecular weight for PZR should be significantly more intense in the PZR-overexpressing cells compared to the control.[3]
-
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Lentivirus Production for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for High-Throughput Screening of PZR Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Zero Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][2] It functions as a critical signaling hub, regulating a variety of cellular processes including adhesion, migration, and oncogenesis.[1][2] PZR is characterized by an extracellular immunoglobulin domain and an intracellular domain containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3]
The signaling cascade is initiated by stimuli such as the binding of lectins like concanavalin A (ConA), which leads to the activation of constitutively associated c-Src kinase.[1][3] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[1][3] These phosphotyrosine sites serve as docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2, leading to its recruitment and activation.[1][3] The PZR-SHP-2 signaling complex plays a significant role in downstream pathways, including the Ras/ERK pathway, influencing cell proliferation and migration.[2] Dysregulation of PZR signaling has been implicated in various diseases, including Noonan syndrome, LEOPARD syndrome, and several types of cancer, making it an attractive target for therapeutic intervention.[1][2]
This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify small molecule inhibitors of the PZR signaling pathway. Two primary assay formats are presented: a biochemical assay targeting the PZR-SHP-2 protein-protein interaction and a cell-based assay monitoring the overall pathway activity.
PZR Signaling Pathway
The core of the PZR signaling pathway involves the activation of c-Src, subsequent phosphorylation of PZR, and the recruitment of SHP-2. This cascade is a key regulatory mechanism in cellular function.
High-Throughput Screening Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of PZR signaling, from primary screen to hit validation.
Data Presentation: Known Inhibitors of PZR Signaling Pathway Components
This table summarizes the inhibitory activities of known compounds targeting key components of the PZR signaling pathway, which can be used as positive controls in the screening assays.
| Compound Name | Target | Assay Type | IC50 | Reference |
| Dasatinib | Src family kinases | Kinase Assay | <1.0 nM | [4] |
| PP1 | Src family kinases | Cell-based | µM range | [5] |
| PP2 | Src family kinases | Cell-based | µM range | [5] |
| Baicalein | Src kinase | Kinase Assay | 4 µM | [6] |
| Baicalin | Src kinase | Kinase Assay | 17 µM | [6] |
| SHP099 | SHP-2 (allosteric) | Enzyme Assay | 71 nM | [] |
| TNO-155 | SHP-2 (allosteric) | Enzyme Assay | 11 nM | [] |
| RMC-4550 | SHP-2 (allosteric) | Enzyme Assay | 0.58 nM | [8] |
| NSC-87877 | SHP-2 (catalytic) | Enzyme Assay | 318 nM | [9][10] |
| Compound 57774 | SHP-2 (catalytic) | Enzyme Assay | 0.8 µM | [11] |
| Cryptotanshinone | SHP-2 (catalytic) | Enzyme Assay | 22.5 µM | [10] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for PZR-SHP-2 Interaction
Objective: To identify compounds that disrupt the interaction between the phosphorylated PZR intracellular domain and the SHP-2 SH2 domains.
Principle: This assay measures the change in polarization of fluorescently labeled, phosphorylated PZR peptide upon binding to the SHP-2 protein. Small, unbound peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SHP-2 protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors of this interaction will prevent the binding, resulting in a low polarization signal.[12][13][14][15][16]
Materials:
-
Recombinant human SHP-2 protein (full-length or tandem SH2 domains)
-
Fluorescently labeled, dually phosphorylated PZR ITIM-containing peptide (e.g., with 5-FAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating:
-
Prepare a compound library in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate wells.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control, if available).
-
-
Reagent Preparation:
-
Prepare a 2X solution of SHP-2 protein in assay buffer. The final concentration should be at the Kd of the PZR-SHP-2 interaction to ensure assay sensitivity.
-
Prepare a 2X solution of the fluorescently labeled PZR peptide in assay buffer. The final concentration should be low (e.g., 10 nM) to minimize background signal.
-
-
Assay Protocol:
-
Add SHP-2 solution to all wells of the assay plate.
-
Add the fluorescently labeled PZR peptide solution to all wells.
-
The final assay volume should be between 10-20 µL.
-
Seal the plates and incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the polarization value of the test compound, mP_min is the average polarization of the peptide alone (or with a saturating concentration of a known inhibitor), and mP_max is the average polarization of the peptide and protein complex (DMSO control).
-
Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z' factor > 0.5 indicates a robust assay.
-
Protocol 2: Cell-Based PZR Signaling Assay
Objective: To identify compounds that inhibit the overall PZR signaling cascade in a cellular context.
Principle: This assay utilizes a cell line that overexpresses PZR. Upon stimulation with ConA, PZR is phosphorylated, leading to the recruitment and activation of downstream signaling molecules. The phosphorylation of a key downstream effector, such as ERK, is measured as a readout of pathway activation. A decrease in ERK phosphorylation in the presence of a test compound indicates inhibition of the PZR signaling pathway.
Materials:
-
A suitable human cell line (e.g., HT-1080 or a lung adenocarcinoma cell line like SPC-A1) engineered to overexpress PZR.[2]
-
Cell culture medium and supplements.
-
Concanavalin A (ConA) solution.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK (pERK), anti-total-ERK, and a secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the PZR-overexpressing cells into the wells of a microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 1-2 hours. Include DMSO as a vehicle control.
-
-
Pathway Stimulation:
-
Stimulate the cells with an optimal concentration of ConA for a predetermined time (e.g., 15-30 minutes) to induce PZR signaling.[3]
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with lysis buffer.
-
-
Detection (e.g., In-Cell Western or ELISA):
-
Fix and permeabilize the cells in the plate.
-
Incubate with primary antibodies against pERK and total ERK.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Read the fluorescence intensity for both pERK and total ERK on a plate reader.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each well.
-
Calculate the percent inhibition of ConA-induced pERK phosphorylation for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that hit compounds directly bind to PZR, SHP-2, or c-Src in a cellular environment.
Principle: CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified. A compound that binds to its target will increase the thermal stability of the protein, resulting in a shift in its melting curve to a higher temperature.[17][18][19][20]
Materials:
-
Cells expressing the target protein (PZR, SHP-2, or c-Src).
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Instrumentation for heating cell suspensions (e.g., PCR thermocycler).
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
-
Antibodies specific to the target protein.
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors of the PZR signaling pathway. The combination of a primary biochemical screen targeting the PZR-SHP-2 interaction with a secondary cell-based assay and a target engagement assay like CETSA will facilitate the discovery and validation of potent and selective inhibitors with therapeutic potential.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Analyzing PZR-Positive Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Z-related Receptor (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] PZR acts as a critical signaling hub, primarily interacting with the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] The binding of ligands, such as Concanavalin A (ConA), to PZR triggers its autophosphorylation, leading to the recruitment of SHP-2 and the activation of c-Src.[1][2][3] This signaling cascade is implicated in fundamental cellular processes, including cell adhesion, migration, and proliferation.
Dysregulation of PZR expression has been observed in various cancers, including lung, gallbladder, and ovarian cancer, where its overexpression often correlates with a more aggressive phenotype and unfavorable prognosis.[4] Consequently, the accurate detection and quantification of PZR-positive cells are crucial for advancing our understanding of its role in both normal physiology and disease, and for the development of novel therapeutic strategies targeting this receptor. Flow cytometry offers a powerful and high-throughput method for the identification and characterization of PZR-expressing cell populations.
PZR Signaling Pathway
The PZR signaling pathway is initiated by the binding of a ligand, which leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the intracellular domain of PZR. This event serves as a docking site for the SHP-2 phosphatase, which, in turn, modulates the activity of Src family kinases. The downstream effects of this pathway influence cell motility and survival.
Caption: PZR signaling cascade.
Quantitative Data: PZR Expression in Cancer Cell Lines
| Cell Line | Cancer Type | PZR (MPZL1) Expression Level | Reference |
| SPC-A1 | Lung Adenocarcinoma | Expressed | [4] |
| GBC-SD | Gallbladder Carcinoma | High | |
| SKOV3 | Ovarian Cancer | Moderate | |
| TOV-21G | Ovarian Cancer | Moderate | |
| HeLa | Cervical Cancer | Expressed | [3] |
| HT-1080 | Fibrosarcoma | Expressed | [3][5] |
| 293T | Embryonic Kidney | Expressed |
Note: This table is a compilation of expression data from various sources and methodologies and should be used as a general guide. Expression levels should be empirically determined for the specific cell line of interest using appropriate controls.
Experimental Protocol: Flow Cytometry for PZR-Positive Cells
This protocol provides a general framework for the analysis of cell surface PZR expression. Optimization of antibody concentrations, incubation times, and instrument settings is recommended for each specific cell type and experimental condition.
Materials
-
Primary Antibody: A fluorochrome-conjugated monoclonal or polyclonal antibody specific for PZR (MPZL1). It is crucial to select an antibody validated for flow cytometry.
-
Recommended Isotype: Match the isotype control to the primary antibody (e.g., Rabbit IgG, Mouse IgG1).
-
Recommended Fluorochromes: Choose a bright and stable fluorochrome compatible with the available flow cytometer (e.g., FITC, PE, APC, or Alexa Fluor dyes).
-
-
Isotype Control: A fluorochrome-conjugated antibody of the same isotype and from the same host species as the primary antibody, used as a negative control for non-specific binding.
-
Cells of Interest: Single-cell suspension of the cells to be analyzed. A cell line known to express PZR (e.g., SPC-A1) can be used as a positive control, and a cell line with low or no expression can serve as a negative control.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
-
Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
-
Fc Block (Optional): To prevent non-specific binding of antibodies to Fc receptors, especially on immune cells.
-
Flow cytometer tubes or 96-well plates.
-
Centrifuge.
-
Flow cytometer.
Experimental Workflow
Caption: PZR flow cytometry workflow.
Step-by-Step Procedure
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
For adherent cells, use a gentle dissociation reagent to minimize damage to cell surface epitopes.
-
Wash the cells once with cold PBS by centrifugation (300-400 x g for 5 minutes at 4°C) and resuspend in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
If working with cells known to express Fc receptors (e.g., immune cells), incubate the cell suspension with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 to 1 x 10^6 cells) into flow cytometer tubes.
-
Prepare separate tubes for:
-
Unstained cells (for autofluorescence control).
-
Isotype control.
-
Anti-PZR antibody.
-
-
Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-PZR antibody or the corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice to ensure removal of unbound antibodies.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions. For example, add Propidium Iodide (PI) or 7-AAD shortly before analysis for non-fixed cells. If fixation and permeabilization are required for other markers, use a fixable viability dye.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g., 10,000-50,000 events in the gate of interest) are collected for statistically significant analysis.
-
Gating Strategy
A proper gating strategy is essential for accurate identification of PZR-positive cells.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H (or SSC-A vs. SSC-W) to exclude doublets and cell aggregates.
-
Viability Gate: Gate on the live cell population by excluding cells that are positive for the viability dye (e.g., PI-positive or 7-AAD-positive cells).
-
PZR-Positive Gate: On the live, single-cell population, create a histogram or a dot plot showing the fluorescence intensity of the PZR antibody. Set the gate for PZR-positive cells based on the fluorescence of the isotype control. Cells showing fluorescence significantly above the isotype control are considered PZR-positive.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the analysis of PZR-positive cells using flow cytometry. By understanding the PZR signaling pathway and employing a robust experimental and analytical approach, researchers can accurately identify and quantify PZR-expressing cells. This will facilitate further investigation into the role of PZR in health and disease and aid in the development of targeted therapeutics. It is imperative to optimize the protocol for specific experimental systems to ensure reliable and reproducible results.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 4. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a variant form of PZR lacking immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in recombinant PZR protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in recombinant PZR protein purification.
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant PZR protein.
Issue 1: Low or no expression of PZR protein.
Question: I am not seeing any expression of my recombinant PZR protein after induction in E. coli. What are the possible causes and solutions?
Answer: Low or no expression of recombinant PZR in E. coli can stem from several factors, ranging from the genetic construct to the culture conditions. Here are some common causes and troubleshooting steps:
-
Codon Usage: The PZR gene from a eukaryotic source may contain codons that are rare in E. coli, leading to translational stalling and premature termination.[1][2][3]
-
Vector and Promoter Choice: The choice of expression vector and promoter strength can significantly impact protein yield.[3] A strong promoter like T7 might lead to high transcription rates, but if the protein is toxic or prone to aggregation, this can be detrimental.[2][3]
-
Incorrect Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical.[2][4]
-
Solution: Perform a time-course experiment to determine the optimal induction time.[5] Titrate the inducer concentration, as lower concentrations can sometimes improve the solubility and yield of functional protein.[2] Lowering the induction temperature to 15-25°C can slow down protein synthesis, promoting proper folding and reducing aggregation.[1][2]
-
-
Protein Toxicity: The expressed PZR protein might be toxic to the E. coli host cells.
Issue 2: PZR protein is expressed but forms insoluble inclusion bodies.
Question: My PZR protein is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble PZR?
Answer: Inclusion body formation is a common challenge when expressing eukaryotic proteins in E. coli.[6] PZR, being a transmembrane glycoprotein, is particularly prone to misfolding and aggregation in a bacterial host. Here’s how you can address this:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the culture temperature to 15-25°C after induction is one of the most effective methods to increase the solubility of recombinant proteins.[1][2]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[2]
-
Choice of Culture Media: Different media formulations can impact protein expression and solubility. Terrific Broth, for instance, is buffered and can sometimes improve yields compared to LB.[4]
-
-
Utilize Fusion Tags:
-
Co-expression of Chaperones:
-
Folding Assistance: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of PZR and prevent its aggregation.[1]
-
-
Host Strain Selection:
-
Specialized Strains: Certain E. coli strains are engineered to facilitate the formation of disulfide bonds in the cytoplasm (e.g., Origami, SHuffle), which might be necessary for the proper folding of the PZR extracellular domain.[1]
-
Issue 3: Low recovery of PZR protein after purification.
Question: I have a decent amount of soluble PZR protein in my cell lysate, but the final yield after purification is very low. What could be going wrong during purification?
Answer: Low recovery during purification can be due to issues with the lysis procedure, the affinity tag, or the chromatography steps. Since PZR is a glycoprotein, specific purification strategies can be highly effective.[8][9][10]
-
Inefficient Cell Lysis: If the cells are not completely lysed, a significant portion of your protein will remain trapped and will be lost in the pellet.[6]
-
Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Using a suitable lysis buffer is also crucial.[6]
-
-
Affinity Tag Issues: The affinity tag (e.g., His-tag) might be inaccessible or cleaved.
-
Suboptimal Chromatography Conditions:
-
Binding: The binding capacity of your affinity resin might be insufficient, or the binding conditions (pH, salt concentration) may not be optimal.[6]
-
Elution: The elution conditions might be too harsh, leading to protein precipitation, or too mild, resulting in incomplete elution.[6]
-
Specific Strategy for PZR: PZR is a glycoprotein that binds to Concanavalin A (ConA).[8][9][10] Using a ConA-agarose affinity column can be a highly specific and efficient purification step.[10]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[6]
-
Solution: Add protease inhibitors to your lysis and purification buffers and perform all purification steps at 4°C.[6]
-
-
Protein Instability: PZR may be unstable in the purification buffers.
-
Solution: Optimize buffer components, such as pH, ionic strength, and the addition of stabilizing agents like glycerol or small amounts of non-ionic detergents.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the PZR protein?
A1: Protein Zero Related (PZR), also known as MPZL1, is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[12] It acts as a signaling hub on the cell surface, notably as a receptor for Concanavalin A (ConA), and is involved in regulating processes like cell adhesion and migration through its interaction with proteins like the tyrosine phosphatase SHP-2 and Src family kinases.[8][12] Post-translational modifications, including glycosylation and phosphorylation, are important for its function.[12]
Q2: Which expression system is best for PZR?
A2: The optimal expression system depends on the intended downstream application.
-
E. coli : Suitable for producing large quantities of the protein, especially for structural studies or antibody production. However, it lacks the machinery for proper post-translational modifications like glycosylation, which can lead to misfolding and inclusion body formation.[7] Expression of individual domains of PZR might be more successful in E. coli.[2]
-
Mammalian Cells (e.g., HEK293, HT-1080): These systems are preferred for functional studies as they can perform the necessary post-translational modifications, resulting in a more native-like protein.[7][8][10] Studies have shown successful expression of functional PZR in HT-1080 and 293 cells.[10]
Q3: My PZR protein has multiple bands on an SDS-PAGE gel. Why?
A3: The appearance of multiple bands for PZR on an SDS-PAGE gel can be attributed to several factors:
-
Heterogeneous Glycosylation: PZR is a glycoprotein, and variations in the attached carbohydrate chains can lead to differences in molecular weight, causing the protein to run as multiple, often diffuse, bands.[9][10] PZR from HeLa cells has been observed to run at 30-70 kDa, while from HT-1080 and 293 cells, it appears as bands of 31-50 kDa.[10]
-
Proteolytic Degradation: The protein may be partially degraded by proteases during expression or purification.[4][6]
-
Alternative Splicing: The PZR gene can undergo alternative splicing to produce different isoforms, such as PZR1b, which lacks the intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[13]
Q4: Is there a specific purification protocol for PZR?
A4: Yes, given that PZR is a glycoprotein that binds to the lectin Concanavalin A (ConA), a specific and effective purification method is ConA-agarose affinity chromatography.[8][9][10]
Experimental Protocol: Concanavalin A Affinity Chromatography for PZR Purification [10]
-
Cell Lysis: Lyse cells expressing PZR in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) and protease inhibitors.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble PZR protein.
-
Binding: Apply the clarified lysate to a ConA-agarose column pre-equilibrated with a binding buffer (e.g., a buffer containing 0.3 M NaCl).[10]
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound PZR protein using a buffer containing a competitive sugar, such as 0.3 M α-methyl mannoside or N-acetylglucosamine.[10]
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting with an anti-PZR antibody to confirm the presence and purity of the protein.
Data Summary
Table 1: Troubleshooting Strategies for Low Recombinant PZR Yield
| Problem | Potential Cause | Recommended Solution | Key Parameters to Optimize |
| Low/No Expression | Rare codon usage in E. coli | Codon-optimized gene synthesis; Use of specialized host strains (e.g., Rosetta) | Gene sequence, Host strain |
| Protein toxicity | Use of tightly regulated or weaker promoters (e.g., araBAD) | Promoter type, Basal expression level | |
| Inclusion Bodies | High expression rate | Lower induction temperature (15-25°C); Reduce inducer concentration | Temperature, Inducer concentration |
| Misfolding | Co-express molecular chaperones; Use solubility-enhancing fusion tags (MBP, GST) | Chaperones, Fusion tags | |
| Low Purification Recovery | Inefficient purification strategy | Utilize ConA-agarose affinity chromatography for glycoprotein purification | Purification resin, Elution conditions |
| Protein degradation | Add protease inhibitors to all buffers; Work at 4°C | Protease inhibitors, Temperature |
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Protein Yield
Caption: A logical workflow for diagnosing and addressing low yield issues.
Diagram 2: PZR Signaling Interaction
Caption: Simplified diagram of ConA-induced PZR signaling.
References
- 1. biomatik.com [biomatik.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a variant form of PZR lacking immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce non-specific binding in PZR co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in PZR (protein Z-related receptor) co-immunoprecipitation (co-IP) experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in co-IP experiments. The following guide provides a systematic approach to troubleshoot and optimize your PZR co-IP protocol.
Question: I am observing multiple non-specific bands in my PZR co-IP western blot. How can I reduce this background?
Answer: Non-specific binding can arise from several sources, including the beads, the antibody, and the experimental conditions. Here are key strategies to minimize it:
-
Pre-clear Your Lysate: This is a critical step to remove proteins that non-specifically bind to the immunoprecipitation beads.[1][2][3] Incubate your cell lysate with beads (e.g., Protein A/G agarose or magnetic beads) before adding your specific anti-PZR antibody. This will capture and remove proteins that have a natural affinity for the bead matrix.
-
Block the Beads: Before adding your antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk.[1][2][4] This saturates non-specific binding sites on the beads, preventing unwanted proteins from adhering during the immunoprecipitation.
-
Optimize Wash Buffer Composition: The stringency of your wash buffer is crucial for removing non-specifically bound proteins while preserving the specific interaction between PZR and its binding partners.[1][5][6] You can increase the stringency by:
-
Increasing Salt Concentration: Gradually increase the NaCl concentration in your wash buffer.[1][5]
-
Adding Detergents: Include non-ionic detergents like NP-40 or Triton X-100.[7][8]
-
Using Reducing Agents: A low concentration of DTT or β-mercaptoethanol can help disrupt non-specific interactions mediated by disulfide bonds.[1]
-
-
Increase the Number and Duration of Washes: Performing additional wash steps or increasing the incubation time during washes can significantly reduce background.[3][5][7]
-
Select a High-Quality Antibody: The specificity of your primary antibody is paramount.[1][4]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies recognize a single epitope and can offer higher specificity, while polyclonal antibodies, recognizing multiple epitopes, may increase the chances of capturing the target protein.[1]
-
Validation: Ensure your anti-PZR antibody is validated for co-IP applications.
-
-
Use Appropriate Controls:
Frequently Asked Questions (FAQs)
Q1: What is the ideal lysis buffer for PZR co-IP to maintain protein-protein interactions?
A1: For co-IP, it is essential to use a non-denaturing lysis buffer that preserves native protein conformations and interactions.[8] A common starting point is a buffer containing a non-ionic detergent like NP-40 or Triton X-100.[8] RIPA buffer, which contains ionic detergents, is generally too harsh and can disrupt protein-protein interactions, making it unsuitable for most co-IP experiments.[1][9] Always supplement your lysis buffer with fresh protease and phosphatase inhibitors to prevent protein degradation and maintain post-translational modifications that may be crucial for PZR interactions.[1][4][10]
Q2: Should I use agarose or magnetic beads for my PZR co-IP?
A2: Both agarose and magnetic beads can be used effectively. Magnetic beads often exhibit lower non-specific binding and are easier to handle, especially for high-throughput applications.[11] However, agarose beads are also widely used and can yield excellent results with proper optimization, such as pre-clearing.[11]
Q3: How can I be sure that the interacting protein I identified is a direct binding partner of PZR?
A3: Co-IP identifies proteins that are part of a complex, but it doesn't distinguish between direct and indirect interactions.[1] The interaction you observe could be mediated by another protein. To validate a direct interaction, you may need to perform follow-up experiments such as in vitro pull-down assays with purified proteins or yeast two-hybrid analysis.
Q4: My PZR protein is not being pulled down efficiently. What could be the issue?
A4: Insufficient pulldown of your target protein can be due to several factors:
-
Inefficient Cell Lysis: Ensure your lysis protocol is effective for your cell type and that PZR is being released into the soluble fraction. Sonication can sometimes help release nuclear or membrane-associated proteins.[1]
-
Antibody Issues: The antibody may not have a high enough affinity, or its epitope might be masked within the protein complex.[2][12] Try using a different antibody targeting a different epitope.
-
Disrupted Interaction: The lysis or wash buffer conditions may be too harsh, disrupting the antibody-PZR interaction.
Data Presentation
Table 1: Optimization of Wash Buffer Components for PZR Co-IP
| Component | Starting Concentration | Optimization Range | Purpose |
| NaCl | 150 mM | 150 mM - 500 mM | Increase stringency to reduce ionic interactions.[1][5] |
| NP-40 | 0.5% | 0.1% - 1.0% | Non-ionic detergent to reduce non-specific hydrophobic interactions.[7] |
| Triton X-100 | 0.5% | 0.1% - 1.0% | Alternative non-ionic detergent.[7] |
| DTT / β-mercaptoethanol | 0 mM | 1-2 mM | Reducing agent to disrupt non-specific disulfide bonds.[1] |
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
-
Prepare your cell lysate using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors. Keep the lysate on ice.
-
For each co-IP reaction, add 20-30 µL of a 50% slurry of Protein A/G beads (either agarose or magnetic) to a microcentrifuge tube.
-
Wash the beads twice with 500 µL of ice-cold lysis buffer.
-
Add 500-1000 µg of your cell lysate to the washed beads.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the immunoprecipitation step with your specific anti-PZR antibody.
Protocol 2: Optimizing Wash Buffer Stringency
-
After incubating your pre-cleared lysate with the anti-PZR antibody and fresh beads, pellet the beads containing the immune complexes.
-
Remove the supernatant.
-
Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 350 mM, 500 mM) in your base lysis buffer (containing detergent).
-
Perform the first wash with the 150 mM NaCl wash buffer. Add 1 mL of buffer, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, pellet the beads, and discard the supernatant.
-
Repeat the wash step with progressively higher salt concentrations for subsequent washes. A typical protocol involves 3-5 washes in total.
-
After the final wash, elute the protein complexes and analyze by western blotting to determine the optimal salt concentration that removes most non-specific binders without disrupting the PZR interaction of interest.
Visualizations
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: Hypothetical PZR signaling pathway.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 6. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 11. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: PZR Knockdown using siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing PZR (Protein Zero-Related) knockdown experiments using siRNA.
Frequently Asked Questions (FAQs)
Q1: What is PZR and why is it a target for siRNA knockdown?
A1: PZR, also known as MPZL1 (Myelin Protein Zero-Like 1), is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It acts as a signaling hub involved in various cellular processes, including cell adhesion, migration, and signal transduction.[1] PZR interacts with key signaling molecules such as the tyrosine phosphatase SHP-2 and Src family kinases.[1][2] Dysregulation of PZR has been implicated in cancer progression, making it a valuable target for loss-of-function studies using siRNA to understand its role in disease and for potential therapeutic development.[3]
Q2: What are the critical first steps before starting a PZR siRNA knockdown experiment?
A2: Before initiating your experiment, it is crucial to:
-
Design and Validate siRNAs: It is recommended to test two to four different siRNA sequences targeting different regions of the PZR mRNA to identify the most effective one.[6]
Q3: How do I confirm successful PZR knockdown?
A3: Knockdown efficiency should be assessed at both the mRNA and protein levels.
-
Protein Level: Use Western blotting to confirm a decrease in PZR protein levels.[9] Note that a reduction in protein may be delayed compared to mRNA, depending on the half-life of the PZR protein.[6]
Troubleshooting Guides
Issue 1: Low or No PZR Knockdown at the mRNA Level
Q: My qPCR results show minimal or no reduction in PZR mRNA levels. What could be the problem?
A: This is a common issue that can often be resolved by systematically evaluating the following factors:
-
Suboptimal Transfection Efficiency: The delivery of siRNA into the cells is a critical step.
-
Troubleshooting:
-
Optimize Transfection Reagent: Use a reagent specifically designed for siRNA delivery, such as Lipofectamine™ RNAiMAX.[10] The optimal reagent may vary between cell types.
-
-
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective at inducing mRNA degradation.
-
Troubleshooting:
-
Test Multiple siRNAs: As mentioned, it is best practice to test at least two to three different siRNAs targeting PZR.
-
-
-
Incorrect Timing of Analysis: The peak of mRNA knockdown can vary.
-
Troubleshooting:
-
Issue 2: PZR mRNA is Reduced, but Protein Levels Remain High
Q: I have confirmed significant PZR mRNA knockdown with qPCR, but my Western blot shows no corresponding decrease in PZR protein.
A: This discrepancy is often due to the stability of the target protein.
-
Long Protein Half-Life: If PZR is a stable protein, it will take longer for the existing protein to be degraded, even if new protein synthesis is inhibited.
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough.
-
Troubleshooting:
-
Validate Your Antibody: Ensure your primary antibody is specific for PZR. Including a positive and negative control on your Western blot can help validate the antibody.[17]
-
Use a Different Antibody: If possible, try an alternative antibody that recognizes a different epitope on the PZR protein.
-
-
Issue 3: High Cell Death or Toxicity After Transfection
Q: My cells look unhealthy or are dying after siRNA transfection. What can I do to reduce toxicity?
A: Cell toxicity is often a result of the transfection reagent or high concentrations of siRNA.
-
Transfection Reagent Toxicity: Some cell lines are more sensitive to certain transfection reagents.
-
Troubleshooting:
-
Reduce Reagent Concentration: Titrate the transfection reagent to the lowest effective concentration.
-
Change the Medium: For some protocols, replacing the transfection medium with fresh culture medium after 4-6 hours can reduce toxicity.[18]
-
-
-
High siRNA Concentration: Excessive amounts of siRNA can trigger off-target effects and cellular stress responses.[19][20]
-
Troubleshooting:
-
-
Off-Target Effects: The siRNA sequence itself may be causing unintended gene silencing, leading to toxicity.[21][22]
-
Troubleshooting:
-
Use a Different siRNA Sequence: Test other validated siRNAs for PZR.
-
Perform Rescue Experiments: If possible, re-express a siRNA-resistant form of PZR to confirm that the observed toxicity is due to the loss of PZR and not an off-target effect.
-
-
Data Presentation
Table 1: Representative PZR Knockdown Efficiency with Different siRNAs
| siRNA ID | Target Sequence (5'-3') | Concentration (nM) | mRNA Knockdown (%) at 48h | Protein Knockdown (%) at 72h |
| PZR_siRNA_1 | GCAUGAUGGUGCUAGACAA | 10 | 85 ± 5 | 75 ± 8 |
| PZR_siRNA_2 | CUACAGAGCUGAUCGAGUA | 10 | 78 ± 7 | 65 ± 10 |
| PZR_siRNA_3 | GAGAAUCCAGCUGAAGUAC | 10 | 65 ± 10 | 50 ± 12 |
| Scrambled Ctrl | N/A | 10 | 0 ± 3 | 0 ± 5 |
Note: These are example data and actual results will vary depending on the cell line, transfection conditions, and specific siRNA sequences used.
Table 2: Recommended Optimization Ranges for PZR siRNA Knockdown
| Parameter | Recommended Range | Starting Point |
| siRNA Concentration | 1 - 100 nM[6] | 10 nM[11] |
| Cell Confluency | 40 - 80%[4] | 70%[6] |
| mRNA Analysis Time | 24 - 72 hours[4] | 48 hours |
| Protein Analysis Time | 48 - 120 hours[15] | 72 hours |
Experimental Protocols
Protocol 1: siRNA Transfection for PZR Knockdown
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 40-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
In tube A, dilute your PZR siRNA (or control siRNA) to the desired final concentration (e.g., 10 nM) in serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-10 minutes to allow the complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The medium can be changed after 4-6 hours if toxicity is a concern.
Protocol 2: Validation of PZR Knockdown by qPCR
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for PZR and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Protocol 3: Validation of PZR Knockdown by Western Blot
-
Cell Lysis: At the desired time point post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PZR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: PZR signaling pathway upon ligand binding.
Caption: Experimental workflow for PZR knockdown using siRNA.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 11. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 20. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
Improving the signal-to-noise ratio in PZR ELISA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Protein Zero Related (PZR) ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PZR ELISA experiments, offering potential causes and solutions to enhance assay performance.
Q1: What is causing high background in my PZR ELISA?
High background can obscure specific signals, leading to a poor signal-to-noise ratio. Common causes include:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, contributing to background noise.[1][2] Ensure thorough washing between each step.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to the binding of detection antibodies to the plate itself.[3][4]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can result in non-specific binding and increased background.[1][5]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody.
-
Contaminated Reagents: Contamination in buffers, samples, or reagents can introduce substances that contribute to high background.[6]
Troubleshooting High Background:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells after each wash. Consider incorporating a 30-second soak with wash buffer during each cycle.[4][7] |
| Inadequate Blocking | Optimize the blocking buffer by testing different agents (e.g., 1-5% BSA, non-fat dry milk, or commercially available blocking solutions). Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[3][8][9] |
| High Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations for both capture and detection antibodies. This involves testing a range of concentrations for each antibody to find the combination that yields the highest signal-to-noise ratio.[9][10] |
| Cross-Reactivity | Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider using affinity-purified or cross-adsorbed antibodies.[9] |
| Contaminated Reagents | Prepare fresh buffers for each experiment. Use sterile pipette tips and reagent reservoirs to prevent cross-contamination.[6] |
Q2: Why is the signal in my PZR ELISA too low?
A weak or absent signal can make it difficult to detect and quantify PZR accurately. Potential reasons for low signal include:
-
Low Antibody Concentration: Insufficient concentrations of capture or detection antibodies will result in a weaker signal.
-
Suboptimal Incubation Times or Temperatures: Inadequate incubation periods or temperatures can lead to incomplete binding of antibodies to the antigen.[11][12]
-
Inactive Reagents: Improper storage or handling of antibodies, enzyme conjugates, or substrates can lead to a loss of activity.
-
Presence of Inhibitors: Certain substances in the sample matrix may interfere with the enzyme activity or antibody-antigen binding.
Troubleshooting Low Signal:
| Potential Cause | Recommended Solution |
| Low Antibody Concentration | Increase the concentration of the capture and/or detection antibody. Perform a titration to find the optimal concentration. |
| Suboptimal Incubation | Increase incubation times (e.g., incubate overnight at 4°C for the primary antibody).[8] Optimize incubation temperatures; while 37°C can speed up reactions, room temperature may reduce non-specific binding.[11] |
| Inactive Reagents | Ensure all reagents are stored at the recommended temperatures and are within their expiration dates. Prepare fresh substrate solution before each use. |
| Presence of Inhibitors | Dilute the sample to reduce the concentration of potential inhibitors. If the sample matrix is complex, consider a sample clean-up step. |
PZR Signaling Pathway
The following diagram illustrates the signaling pathway of Protein Zero Related (PZR). PZR, a transmembrane glycoprotein, is activated upon binding to Concanavalin A (ConA). This activation leads to the autophosphorylation of PZR and the recruitment of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and the activation of c-Src kinase.
Experimental Protocols
This section provides a detailed methodology for a standard sandwich ELISA for the quantification of human PZR.
Materials:
-
96-well high-binding ELISA microplate
-
Capture Antibody (anti-human PZR)
-
Detection Antibody (biotinylated anti-human PZR)
-
Recombinant Human PZR Standard
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., Blocking Buffer)
-
Plate sealer
Protocol:
-
Plate Coating:
-
Blocking:
-
Aspirate the coating solution from each well.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.[8]
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the Recombinant Human PZR Standard in Sample Diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 90 minutes at 37°C or 2 hours at room temperature.[13]
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Sample Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.[14]
-
-
Signal Development:
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of Stop Solution to each well.[14]
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
PZR ELISA Experimental Workflow
The following diagram outlines the key steps in a PZR sandwich ELISA.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common PZR ELISA issues.
References
- 1. ELISA Protocols [sigmaaldrich.com]
- 2. lifescience-market.com [lifescience-market.com]
- 3. hiyka.com [hiyka.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. affigenbio.com [affigenbio.com]
- 7. Human MPZL ELISA Kit (A302619) [antibodies.com]
- 8. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. genscript.com [genscript.com]
- 12. One-Incubation One-Hour Multiplex ELISA Enabled by Aqueous Two-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ebiohippo.com [ebiohippo.com]
Cell line selection for studying PZR function and signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying Protein Zero Related (PZR) function and signaling.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my PZR signaling studies?
A1: The choice of cell line is critical and depends on your specific research question. Key considerations include endogenous PZR expression levels and the suitability of the cell line for genetic manipulation.
-
For studying endogenous PZR function: Select a cell line with detectable levels of endogenous PZR. This allows for the study of the protein in a more physiologically relevant context.
-
For overexpression studies: If your cell line of choice has low or undetectable PZR levels, or if you want to study the effects of elevated PZR, transient or stable overexpression is a common approach. Human Embryonic Kidney (HEK) 293T cells are often used for their high transfection efficiency, making them suitable for initial overexpression experiments.
-
For loss-of-function studies: To investigate the necessity of PZR for a particular cellular process, PZR expression can be knocked down using shRNA or knocked out using CRISPR/Cas9 technology. The human lung adenocarcinoma cell line SPC-A1 has been successfully used to create stable PZR-knockout lines.[1]
Q2: How can I confirm PZR expression in my chosen cell line?
A2: PZR expression can be verified at both the mRNA and protein level.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure MPZL1 (the gene encoding PZR) transcript levels.
-
Protein level: Western blotting is the most common method to detect PZR protein. Ensure you use a validated antibody specific for PZR. Immunofluorescence can also be used to determine the subcellular localization of PZR.
Q3: What are the key signaling molecules known to interact with PZR?
A3: PZR functions as a signaling hub, primarily interacting with the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases (e.g., c-Src).[2][3] PZR contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its intracellular domain, which, upon phosphorylation, serve as docking sites for SHP-2.[2] The lectin Concanavalin A (ConA) is a known extracellular ligand that can trigger PZR signaling.[3]
Cell Line Selection Guide
The table below summarizes cell lines that have been used in PZR research, providing a starting point for your experimental design.
| Cell Line | Origin | PZR Expression | Application in PZR Research | Reference |
| SPC-A1 | Human lung adenocarcinoma | Endogenous; Overexpressed; Knocked out | Investigating PZR's role in tumorigenicity, cell migration, and invasion.[1][4] | [1][4][5] |
| HT-1080 | Human fibrosarcoma | Endogenous | Studying ConA-induced PZR phosphorylation and signaling.[3] | [3][5] |
| NIH-3T3 | Mouse embryonic fibroblast | Endogenous (v-Src transformed) | Examining the role of c-Src in PZR tyrosine phosphorylation.[3] | [3] |
| HeLa | Human cervical cancer | Endogenous | General studies of ConA-induced cell signaling involving PZR.[3] | [3] |
| HEK293T | Human embryonic kidney | Low/Negative | Commonly used for overexpression due to high transfection efficiency. |
PZR Signaling Pathway
PZR is a type I transmembrane glycoprotein that plays a significant role in cell adhesion, migration, and signaling.[2] Upon binding of an extracellular ligand, such as the lectin Concanavalin A (ConA), or through its involvement in cell-cell contacts, PZR signaling is initiated. This process typically involves the activation of Src family kinases.[3]
Activated c-Src phosphorylates tyrosine residues within the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in PZR's cytoplasmic domain.[2][3] These phosphotyrosine sites then act as docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2. The recruitment of SHP-2 to PZR is a critical step that propagates downstream signaling, influencing cellular processes like migration and proliferation.[2]
Caption: PZR signaling cascade initiated by ligand binding.
Experimental Workflow: PZR Knockout using CRISPR/Cas9
This workflow outlines the key steps for generating a PZR knockout cell line, a powerful tool for loss-of-function studies.[1]
Caption: Workflow for generating a PZR knockout cell line.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) of PZR and SHP-2
Problem: Weak or no pull-down of the interacting protein (prey). [6]
| Possible Cause | Recommended Solution |
| Interaction is transient or weak. | Perform cross-linking with formaldehyde or a cell-permeable cross-linker before cell lysis to stabilize the interaction. Optimize the cross-linking time and concentration. |
| Lysis buffer is too harsh. | The choice of detergent is critical. Start with a mild detergent like NP-40 or Triton X-100. Avoid strong ionic detergents like SDS unless performing sequential immunoprecipitation.[7] |
| Antibody is not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. The antibody should recognize the native conformation of the PZR "bait" protein. |
| Incorrect protein conformation. | Ensure that the lysis buffer components (e.g., salt concentration, pH) and handling conditions (e.g., keeping samples on ice) maintain the native protein structure.[6] |
| Prey protein is not expressed. | Confirm the expression of the prey protein (e.g., SHP-2) in your input lysate via Western blot.[8] |
Problem: High background or non-specific binding. [8]
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of washes (e.g., 4-5 times) and/or the stringency of the wash buffer by slightly increasing the detergent or salt concentration. |
| Antibody concentration is too high. | Titrate the amount of antibody used for the pull-down to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions.[7] |
| Non-specific binding to beads. | Pre-clear the cell lysate by incubating it with beads (without the antibody) before the IP. Also, block the beads with BSA or normal serum before adding the antibody.[9] |
PZR Kinase Assay (Measuring Src-mediated phosphorylation)
Problem: Low or no kinase activity detected.
| Possible Cause | Recommended Solution |
| Inactive kinase. | Ensure the kinase (e.g., recombinant c-Src) is active. Include a positive control substrate known to be phosphorylated by the kinase. |
| Suboptimal reaction conditions. | Optimize the kinase assay buffer, including the concentrations of ATP and MgCl₂, pH, and reaction temperature and time.[10] |
| PZR substrate is not accessible. | If using a peptide derived from PZR's ITIM, ensure it is a suitable substrate. If using full-length PZR, ensure it is properly folded and purified. |
| Presence of kinase inhibitors. | Ensure that buffers used for protein purification and the assay itself are free from kinase inhibitors (e.g., high concentrations of EDTA).[11] |
PZR Reporter Gene Assay (e.g., SRE-Luciferase for downstream signaling)
Problem: High variability between replicates. [12]
| Possible Cause | Recommended Solution |
| Inconsistent transfection efficiency. | Co-transfect a control reporter plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) and normalize the firefly luciferase activity to the Renilla activity.[13] |
| Variations in cell number. | Ensure that an equal number of cells are seeded in each well. Perform a cell viability assay (e.g., WST-1) to normalize for differences in cell number/health.[14] |
| Pipetting inaccuracies. | Prepare master mixes for transfections and reagent additions to minimize pipetting errors between wells.[13] |
Problem: Weak or no signal. [13]
| Possible Cause | Recommended Solution |
| Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio for your specific cell line.[12] |
| Weak promoter in the reporter construct. | Ensure the reporter construct contains a promoter that is responsive to the PZR signaling pathway. |
| Insufficient stimulation. | If studying ligand-induced signaling, optimize the concentration and incubation time of the stimulus (e.g., ConA). |
| Poor quality plasmid DNA. | Use high-quality, endotoxin-free plasmid DNA for transfections to avoid cytotoxicity.[13] |
Key Experimental Protocols
Co-Immunoprecipitation of PZR and SHP-2
This protocol is adapted for adherent cells expressing PZR.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Anti-PZR antibody (IP-grade).
-
Protein A/G magnetic beads.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
Methodology:
-
Culture cells to ~90% confluency. If stimulating, treat with ConA (optimize concentration and time).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Cell Lysis Buffer and scraping. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Set aside a small aliquot (~50 µL) as the "input" control.
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-PZR antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant. Elute the protein complexes by adding Elution Buffer and heating at 95°C for 5-10 minutes.
-
Analyze the eluate and input samples by Western blotting using antibodies against PZR and SHP-2.
In Vitro Kinase Assay for PZR Phosphorylation
This protocol describes a non-radioactive method to assess the phosphorylation of a PZR-derived peptide by c-Src.
Materials:
-
Recombinant active c-Src kinase.
-
Biotinylated peptide substrate corresponding to a PZR ITIM sequence.
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
ATP solution (10 mM).
-
Anti-phosphotyrosine antibody.
-
Streptavidin-coated microplate.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and TMB substrate).
Methodology:
-
Coat a streptavidin plate with the biotinylated PZR peptide and incubate for 1 hour at room temperature. Wash three times to remove unbound peptide.
-
Prepare the kinase reaction mixture in each well by adding Kinase Buffer, recombinant c-Src, and the test compound if screening for inhibitors.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the plate three times to remove ATP and kinase.
-
Add the primary anti-phosphotyrosine antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Allow color to develop.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
Luciferase Reporter Gene Assay
This protocol outlines the steps to measure the activation of a serum response element (SRE)-luciferase reporter, which can be downstream of Src/SHP-2 signaling.
Materials:
-
SRE-luciferase reporter plasmid.
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase).
-
PZR expression plasmid (if using an overexpression system).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Methodology:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect cells with the SRE-luciferase reporter, the Renilla control plasmid, and the PZR expression plasmid (or empty vector control) using an optimized transfection protocol.
-
Allow cells to recover for 24 hours post-transfection.
-
If applicable, serum-starve the cells and then stimulate with ConA or another agonist for the desired time.
-
Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Transfer the lysate to a luminometer plate.
-
Measure firefly luciferase activity according to the manufacturer's instructions.
-
Measure Renilla luciferase activity in the same well.
-
Calculate the relative luciferase activity by dividing the firefly luminescence by the Renilla luminescence for each sample.
References
- 1. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 7. troubleshooting of Co-IP [assay-protocol.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. In vitro kinase assay [protocols.io]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Crystallization of Protein Zeta Receptor (PZR) for Structural Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the crystallization of the challenging Protein Zeta Receptor (PZR) and similar macromolecules for structural studies.
Troubleshooting Guide
This section addresses specific issues encountered during PZR crystallization experiments in a question-and-answer format.
Q1: My PZR protein is precipitating immediately upon setting up a crystallization trial. What should I do?
A1: Immediate precipitation suggests that the solution is too supersaturated. Several factors could be at play:
-
Protein Concentration: Your PZR concentration may be too high for the initial screening conditions. Try reducing the protein concentration by 25-50%.
-
Precipitant Concentration: The concentration of the precipitant in the reservoir solution is likely too high. You can address this by setting up a new screen with a lower precipitant concentration range or by using the sitting drop method with a higher ratio of protein to reservoir solution (e.g., 2:1 or 3:1) to slow down equilibration.
-
pH: The pH of the buffer may be too close to the isoelectric point (pI) of PZR, where its solubility is at a minimum. Ensure your buffer pH is at least 1-2 units away from the pI. Consider performing a buffer screen to identify optimal pH conditions.
Q2: My crystallization drops are completely clear after several weeks, with no signs of precipitation or crystals. What are the next steps?
A2: Clear drops indicate that the protein is likely soluble and has not reached a state of supersaturation needed for nucleation. To address this, you can try the following:
-
Increase Protein Concentration: If possible, concentrate your PZR sample further. Doubling the concentration is a good starting point.
-
Increase Precipitant Concentration: Use a screen with higher precipitant concentrations to induce supersaturation.
-
Change Crystallization Method: If you are using vapor diffusion, consider switching to a method like microbatch-under-oil, which can sometimes promote crystallization at lower supersaturation levels.
-
Seeding: If you have previously obtained any crystalline material (even poor-quality crystals or microcrystals), you can use them to seed new drops. Microseeding or streak seeding can be powerful techniques to overcome the nucleation barrier.
Q3: I am observing phase separation (oil-like droplets) in my crystallization experiments. How can I resolve this?
A3: Phase separation occurs when the protein and precipitant create two distinct liquid phases, which can sometimes be a precursor to crystallization but often inhibits it. Here are some strategies to manage it:
-
Lower Protein and Precipitant Concentrations: Systematically reduce the concentrations of both your PZR sample and the reservoir solution.
-
Modify Temperature: Incubating plates at a different temperature (e.g., 4°C instead of 20°C, or vice versa) can alter solubility and prevent phase separation.
-
Use Additives: Small molecules can influence protein solubility. Try screening additives like glycerol (2-5%), low molecular weight PEGs, or certain salts that can modulate protein-protein interactions.
Q4: I have obtained microcrystals, but they are too small for X-ray diffraction. How can I optimize them to get larger, single crystals?
A4: The appearance of microcrystals is a promising result that indicates you are near optimal crystallization conditions. To improve crystal size and quality, you can:
-
Fine-tune Precipitant and pH: Create a grid screen around the successful condition, varying the precipitant concentration and pH in small increments (e.g., ±10% precipitant concentration and ±0.2 pH units).
-
Slower Equilibration: Slowing down the rate at which your drop equilibrates with the reservoir can lead to fewer nucleation events and larger crystals. This can be achieved by using a larger drop volume, a smaller reservoir volume, or by adding a layer of oil in the sitting drop method.
-
Additive Screening: Use an additive screen around your hit condition. Additives like detergents, salts, or small organic molecules can sometimes act as "molecular glue" or help to anneal defects in the crystal lattice.
-
Microseeding: This is one of the most effective methods for improving crystal size. A solution containing crushed microcrystals is diluted and added to new, pre-equilibrated drops.
Frequently Asked Questions (FAQs)
Q1: What is the optimal purity level for PZR before starting crystallization trials?
A1: For successful crystallization, the PZR protein sample should be of very high purity, typically >95% as assessed by SDS-PAGE and ideally confirmed by mass spectrometry. The sample should also be monodisperse, meaning the protein molecules are uniform in size and shape. This can be verified using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
Q2: How important is the choice of buffer for PZR crystallization?
A2: The buffer is critical as it maintains a stable pH, which directly impacts the protein's surface charge and solubility. It is crucial to choose a buffer system that is effective at the desired pH and is compatible with your protein. A good practice is to screen a range of pH values and buffer types during initial trials.
Q3: Can I use additives to improve the chances of PZR crystallization?
A3: Yes, additives are a powerful tool in crystallization. They can help to stabilize the protein, increase solubility, or mediate crystal contacts. Common additives include salts (e.g., NaCl, MgCl2), small molecules (e.g., glycerol, L-arginine), and detergents (especially for membrane proteins). Commercially available additive screens can be used to test a wide range of compounds.
Q4: What is the difference between hanging drop and sitting drop vapor diffusion?
A4: Both are vapor diffusion methods where a drop of protein/precipitant mixture equilibrates with a larger reservoir of precipitant solution.
-
Hanging Drop: The drop is suspended from a coverslip, which is sealed over the reservoir. This method is less prone to crystals sticking to the apparatus but can be more difficult to set up.
-
Sitting Drop: The drop is placed on a post that rises from the middle of the reservoir. This method is easier to set up, especially with robotic systems, and allows for larger drop volumes.
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
-
Preparation: Place 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
Mixing: On a clean siliconized coverslip, pipette 1 µL of your PZR protein solution.
-
Addition: Add 1 µL of the reservoir solution to the protein drop. To avoid precipitation, add the reservoir solution gently down the side of the drop.
-
Sealing: Invert the coverslip and place it over the well. Seal the well with vacuum grease to create an airtight environment.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) and monitor regularly for crystal growth over several days to weeks.
Protocol 2: Microseeding for Crystal Optimization
-
Seed Stock Preparation: Place a drop containing microcrystals on a glass slide. Use a needle or a seed bead to crush the crystals into smaller fragments.
-
Dilution: Transfer the crushed crystals into a tube containing 50 µL of the reservoir solution. This is your seed stock.
-
Serial Dilution: Create a series of dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution.
-
Seeding: Set up new crystallization drops (hanging or sitting) with slightly lower supersaturation conditions than the one that produced microcrystals.
-
Introduction: Using a fine tool like a cat whisker or a pipette tip, transfer a tiny amount of the diluted seed solution into the new drops.
-
Incubation: Incubate and monitor the plates. The seeds should grow into larger, single crystals.
Quantitative Data Summary
The following table summarizes typical starting points for optimizing crystallization conditions for a challenging receptor protein like PZR.
| Parameter | Typical Range for Screening | Optimization Increment | Notes |
| Protein Concentration | 4 - 15 mg/mL | +/- 2 mg/mL | Higher concentrations can promote nucleation but also risk amorphous precipitation. |
| Precipitant (PEG 4000) | 8% - 25% (w/v) | +/- 2% | PEG concentration is a primary driver of supersaturation. |
| pH | 5.0 - 8.5 | +/- 0.2 units | Screen a wide range; fine-tune around initial hits. |
| Salt (NaCl) | 0.1 M - 0.5 M | +/- 0.05 M | Salts can modulate solubility and screen surface charges. |
| Temperature | 4°C or 20°C | N/A | Drastically affects kinetics; try both if one fails. |
Visualizations
Caption: Workflow for a typical PZR crystallization project.
Caption: Troubleshooting flowchart for common crystallization outcomes.
Caption: Inter-relationships of key parameters in crystallization.
PZR (Protein Z-dependent Protease Inhibitor) Technical Support Center
This technical support guide provides best practices and troubleshooting advice for handling and storing recombinant PZR, also known as Protein Z-dependent protease inhibitor (ZPI). Given that specific storage conditions for recombinant PZR (ZPI) are not widely published, the following recommendations are based on general best practices for recombinant proteins, particularly for serine protease inhibitors (serpins), and should be optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing PZR protein samples?
For long-term storage, it is ideal to store PZR protein samples at -80°C to minimize enzymatic activity and degradation.[1] For short-term storage or for frequently used aliquots, -20°C is suitable.[1] Temporary storage during active experiments can be at 4°C, but this should be for a limited time (a few days to a week) to prevent microbial growth and proteolytic degradation.[1][2][3][4]
Q2: How can I prevent degradation of my PZR protein during storage?
To prevent degradation, it is crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can cause denaturation.[1][5][6] Additionally, storing the protein in an optimized buffer containing protease inhibitors can reduce proteolytic breakdown.[1] Since PZR (ZPI) is itself a protease inhibitor, the primary concern would be degradation by other contaminating proteases from the expression system.
Q3: My PZR protein sample is showing aggregation after thawing. What could be the cause and how can I fix it?
Protein aggregation upon thawing can be caused by several factors, including multiple freeze-thaw cycles, improper buffer pH, high protein concentration, or oxidation.[1][7] To mitigate this, ensure you are using single-use aliquots. Optimize your storage buffer to have a pH at least one unit away from the protein's isoelectric point (pI).[8] Including cryoprotectants like glycerol and additives such as L-arginine can also help prevent aggregation.[6][9][10]
Q4: What additives should I consider for my PZR storage buffer?
Several additives can enhance the stability of your PZR protein sample.[1][2][9] The choice of additives will depend on your downstream applications.
-
Cryoprotectants: Glycerol (at 10-50%) or ethylene glycol can prevent the formation of damaging ice crystals during freezing.[1][2][4][6][9]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (BME) at 1-5 mM can prevent oxidation and the formation of incorrect disulfide bonds.[1][3][4]
-
Chelating Agents: If your experiments do not require divalent cations like Ca²⁺, adding EDTA (1-5 mM) can prevent metal-induced oxidation.[3][4] Note that PZR (ZPI)'s inhibition of Factor Xa is calcium-dependent, so the inclusion of EDTA should be carefully considered based on the intended use.
-
Carrier Proteins: For dilute protein solutions (<1 mg/mL), adding a carrier protein like Bovine Serum Albumin (BSA) to a concentration of 1-5 mg/mL can prevent loss due to adsorption to storage tubes.[2][3]
Troubleshooting Guides
Issue 1: Loss of PZR Activity
If you observe a significant loss in the inhibitory activity of your PZR protein, consult the following troubleshooting workflow.
Issue 2: Protein Aggregation
Visible precipitates or aggregation after thawing can compromise your experiments. Use this guide to diagnose and solve the issue.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Short-Term Storage | Long-Term Storage |
| Temperature | 4°C (days to weeks) or -20°C (weeks to months)[1][2][3][9] | -80°C or Liquid Nitrogen (months to years)[1][6][9] |
| Protein Conc. | >1 mg/mL to avoid adsorption losses[1][2][3] | >1 mg/mL to minimize aggregation risk[1][2][3] |
| Additives | Protease Inhibitors, Antimicrobial agents[1][4][6][9] | Cryoprotectants (e.g., 20-50% glycerol)[1][2][4][6][9] |
| Freeze/Thaw | Avoid if possible; use a fresh aliquot[1][5] | Strictly single-use aliquots[1][5][6] |
Table 2: Common Buffer Additives for PZR Stability
| Additive Type | Example | Typical Concentration | Purpose |
| Cryoprotectant | Glycerol | 10-50% (v/v) | Prevents ice crystal formation and denaturation during freezing[1][2][4][6][9] |
| Reducing Agent | DTT, BME | 1-5 mM | Prevents oxidation of cysteine residues[1][3][4] |
| Chelating Agent | EDTA | 1-5 mM | Prevents metal-induced oxidation; use with caution for PZR[3][4] |
| Solubilizing Agent | L-Arginine | 50-500 mM | Suppresses protein aggregation[10] |
| Antimicrobial Agent | Sodium Azide (NaN₃) | 0.02-0.05% (w/v) | Prevents microbial growth during 4°C storage[4][6][9] |
| Carrier Protein | Bovine Serum Albumin (BSA) | 1-5 mg/mL | Stabilizes dilute protein solutions (<1 mg/mL)[2][3] |
Experimental Protocols
Protocol 1: Aliquoting PZR Protein Samples
Objective: To prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
Purified PZR protein solution
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Pipettes and low-retention tips
-
Dry ice or liquid nitrogen
Methodology:
-
Determine the optimal volume for a single experiment. This will be your aliquot volume (e.g., 10-50 µL).
-
Label the required number of microcentrifuge tubes with the protein name, concentration, and date.
-
On ice, dispense the determined volume of the PZR protein solution into each labeled tube.
-
To ensure rapid and uniform freezing, which minimizes protein denaturation, snap-freeze the aliquots by placing the tubes in a dry ice/ethanol slurry or by immersing them in liquid nitrogen.
-
Once frozen, immediately transfer the aliquots to a -80°C freezer for long-term storage.
-
Maintain a detailed inventory of your aliquots.
Protocol 2: Thawing PZR Protein Aliquots
Objective: To properly thaw frozen PZR protein aliquots to maintain structural integrity and activity.
Methodology:
-
Retrieve a single aliquot from the -80°C freezer.
-
For rapid thawing, which is often recommended to prevent protein denaturation, hold the tube in your hand or place it in a room temperature water bath. Agitate gently to ensure uniform thawing.
-
Monitor the thawing process closely. As soon as the last bit of ice has melted, immediately transfer the tube to wet ice.
-
Do not leave the protein at room temperature for an extended period.
-
Gently mix the sample with a pipette before use. Avoid vigorous vortexing, as this can cause aggregation and denaturation.
-
Any unused portion of the thawed aliquot should be discarded and not refrozen.[6]
Protocol 3: Quantification of PZR Protein Concentration
Objective: To accurately determine the concentration of the PZR protein solution before storage and use.
Methodology:
-
UV Absorbance at 280 nm:
-
This is a quick, non-destructive method for purified proteins.
-
Measure the absorbance of your PZR solution at 280 nm (A280) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (Concentration = A280 / (Extinction Coefficient × Path Length)). The extinction coefficient for PZR (ZPI) must be calculated from its amino acid sequence.
-
This method is best for pure protein solutions, as nucleic acids and other contaminants can interfere with the reading.
-
-
Colorimetric Assays (e.g., Bradford or BCA):
-
These methods are more sensitive and less affected by non-protein contaminants.
-
Bradford Assay: Based on the binding of Coomassie Brilliant Blue G-250 dye to the protein. The color change is measured at 595 nm. This assay is fast but can be incompatible with some detergents.
-
BCA (Bicinchoninic Acid) Assay: Involves the reduction of Cu²⁺ to Cu¹⁺ by the protein, followed by the chelation of Cu¹⁺ by BCA, producing a colored product measured at 562 nm. It is less affected by detergents but can be sensitive to reducing agents.
-
For both assays, a standard curve must be generated using a protein standard of known concentration, such as BSA. Compare the absorbance of your PZR sample to the standard curve to determine its concentration.
-
References
- 1. Characterization of the protein Z-dependent protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. The protein Z/protein Z-dependent protease inhibitor complex. Systemic or local control of coagulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Z–dependent protease inhibitor deficiency produces a more severe murine phenotype than protein Z deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Activity of the Protein Z-Dependent Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Validate User [ashpublications.org]
- 8. Isolation of a protein Z-dependent plasma protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heparin activation of protein Z-dependent protease inhibitor (ZPI) allosterically blocks protein Z activation through an extended heparin-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PZR Antibody Specificity Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the specificity of a new antibody against the Protein Zero Related (PZR) protein.
Frequently Asked Questions (FAQs)
Q1: What is PZR, and why is antibody specificity crucial?
A1: Protein Zero Related (PZR) is a type I transmembrane glycoprotein that acts as a signaling hub, notably as a receptor for concanavalin A (ConA) and a regulator of the SHP-2 tyrosine phosphatase and Src family kinases.[1] Given its role in cell adhesion, migration, and oncogenesis, having a highly specific antibody is critical to avoid misleading results stemming from off-target binding.[1][2]
Q2: What are the essential first steps before beginning experimental validation?
A2: Before starting any wet lab experiments, it is crucial to perform in-silico analysis. Check the immunogen sequence for homology with other proteins to anticipate potential cross-reactivity. Also, review the literature for known isoforms and post-translational modifications of PZR, as these can affect antibody binding and the apparent molecular weight in applications like Western Blotting.
Q3: What are the key experimental methods to validate the specificity of a new PZR antibody?
A3: A multi-pronged approach using several applications is recommended to build a strong case for antibody specificity. The core methods include:
-
Western Blotting (WB): To verify the antibody detects a protein of the correct molecular weight.
-
Knockout (KO) or Knockdown (KD) Validation: The gold standard for confirming specificity by testing in a system where the target protein is absent or significantly reduced.
-
Immunoprecipitation (IP): To demonstrate that the antibody can pull down the target protein from a complex mixture.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): To confirm the antibody recognizes the protein in its native conformation and shows the expected subcellular localization.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the antibody's binding affinity and specificity.
Q4: What are the known isoforms and expected molecular weight of PZR?
A4: PZR is encoded by the MPZL1 gene and has at least three alternatively spliced isoforms: PZR, PZRa, and PZRb.[1] The predicted molecular weight of the primary PZR isoform is approximately 30 kDa.[3][4] However, due to heavy N-linked glycosylation, PZR often appears as a heterogeneous smear or multiple bands between 30-70 kDa on a Western Blot.[3][4] Treatment with tunicamycin or N-glycosidase F can resolve this to a sharp 30 kDa band.[3]
Experimental Validation Workflow
The following diagram illustrates a recommended workflow for validating a new PZR antibody.
Caption: Recommended workflow for PZR antibody specificity validation.
PZR Signaling Pathway
Understanding the PZR signaling pathway can help in designing experiments, for instance, by stimulating cells with ConA to induce PZR phosphorylation.
Caption: Simplified PZR signaling pathway upon ConA stimulation.
Detailed Experimental Protocols & Troubleshooting
Western Blotting (WB)
Objective: To confirm the antibody recognizes PZR at its expected molecular weight.
Protocol:
| Step | Procedure | Details |
| 1 | Lysate Preparation | Lyse PZR-positive (e.g., HeLa, HT-1080, SPC-A1) and negative control cells in RIPA buffer with protease and phosphatase inhibitors.[2] Determine protein concentration using a BCA assay. |
| 2 | SDS-PAGE | Load 20-30 µg of protein per lane on a 10-12% polyacrylamide gel. Include a molecular weight marker. |
| 3 | Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining. |
| 4 | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5] |
| 5 | Primary Antibody | Incubate with the new PZR antibody (e.g., 1:1000 dilution) overnight at 4°C. |
| 6 | Secondary Antibody | Wash 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature. |
| 7 | Detection | Wash 3x with TBST. Add ECL substrate and image using a chemiluminescence detector. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No band detected | Low PZR expression in the chosen cell line. | Use a positive control cell line known to express PZR (e.g., SPC-A1).[2] Overexpress PZR as a positive control. |
| Antibody concentration is too low. | Perform a titration of the primary antibody concentration. | |
| Multiple bands | PZR glycosylation or isoforms. | Deglycosylate lysate with PNGase F. Check literature for known isoforms.[3][4] |
| Non-specific binding. | Increase stringency of washes. Optimize blocking conditions. | |
| Incorrect band size | PZR is heavily glycosylated. | The apparent MW can be 30-70 kDa. Run a deglycosylated sample to confirm the 30 kDa core protein.[3][4] |
Knockout (KO) / Knockdown (KD) Validation
Objective: To provide definitive evidence of specificity by showing loss of signal in a KO/KD model.
Protocol:
| Step | Procedure | Details |
| 1 | Generate/Obtain KO/KD cells | Use CRISPR/Cas9 to generate a PZR KO cell line (e.g., in SPC-A1 cells) or use siRNA for transient knockdown.[2] |
| 2 | Prepare Lysates | Prepare lysates from wild-type (WT) and KO/KD cells. |
| 3 | Western Blot | Perform a Western Blot as described above, loading WT and KO/KD lysates side-by-side. |
| 4 | Analysis | A specific antibody should show a clear band in the WT lane and no band (or a significantly reduced band for KD) in the KO/KD lane. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| Band still present in KO lane | Antibody is non-specific. | The antibody is likely binding to another protein. It is not specific for PZR. |
| Incomplete knockout. | Verify knockout at the genomic or mRNA level. |
Immunoprecipitation (IP)
Objective: To confirm the antibody can bind to and isolate native PZR from a cell lysate.
Protocol:
| Step | Procedure | Details |
| 1 | Lysate Preparation | Use a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein interactions. Pre-clear the lysate with Protein A/G beads. |
| 2 | Antibody Incubation | Add 1-5 µg of the PZR antibody to ~500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation. Include an isotype control IgG. |
| 3 | Immune Complex Capture | Add 20-30 µL of Protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C. |
| 4 | Washing | Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders. |
| 5 | Elution | Elute the bound proteins by boiling in SDS-PAGE sample buffer. |
| 6 | Analysis | Analyze the eluate by Western Blotting using the same or a different PZR antibody. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No PZR band in eluate | Antibody does not work in IP. | The antibody's epitope may not be accessible in the native protein conformation. |
| Low PZR expression. | Use a larger amount of lysate or a cell line with higher PZR expression. | |
| Heavy/Light chain bands obscure PZR | Co-elution of antibody chains. | Use an IP-specific secondary antibody or a kit designed to avoid this issue. |
| High background in IP lane | Insufficient washing or non-specific binding to beads. | Increase the number and stringency of washes. Pre-clear lysate thoroughly. |
Immunofluorescence (IF) and Immunohistochemistry (IHC)
Objective: To validate antibody specificity in fixed cells or tissues and confirm correct subcellular localization.
Protocol:
| Step | Procedure | Details |
| 1 | Sample Preparation | For IF, grow cells on coverslips. For IHC, use paraffin-embedded tissue sections. |
| 2 | Fixation & Permeabilization | Fix with 4% paraformaldehyde. Permeabilize with 0.1-0.25% Triton X-100 in PBS (for intracellular targets).[6] |
| 3 | Antigen Retrieval (IHC) | For IHC-P, perform heat-induced epitope retrieval (e.g., in citrate buffer pH 6.0).[7] |
| 4 | Blocking | Block with 5% normal serum from the secondary antibody host species in PBST for 1 hour. |
| 5 | Primary Antibody | Incubate with the PZR antibody (e.g., 1:100 - 1:500 dilution) overnight at 4°C. |
| 6 | Secondary Antibody | Wash 3x with PBST. Incubate with a fluorophore-conjugated secondary antibody (for IF) or a biotinylated/HRP-conjugated secondary (for IHC) for 1 hour at room temperature, protected from light. |
| 7 | Staining & Mounting | For IHC, use a detection system like DAB. Counterstain with hematoxylin. For IF, counterstain nuclei with DAPI. Mount with appropriate mounting medium. |
| 8 | Imaging | Visualize using a fluorescence or bright-field microscope. |
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background | Non-specific binding of primary or secondary antibody. | Optimize antibody concentrations. Ensure adequate blocking. Run a secondary-only control.[8] |
| Endogenous peroxidase activity (IHC). | Quench with 3% H2O2 before blocking.[9] | |
| No staining | Inappropriate fixation or antigen retrieval. | Test different fixation methods and antigen retrieval buffers/times. |
| Antibody does not recognize fixed protein. | The epitope may be destroyed by fixation. Some antibodies only work on non-fixed or frozen samples. | |
| Incorrect localization | Antibody is binding non-specifically. | Use KO/KD validated cells/tissues to confirm the staining pattern is specific to PZR. |
Summary of Quantitative Data
| Parameter | Western Blot | Immunoprecipitation | Immunofluorescence | Immunohistochemistry |
| Starting Material | 20-30 µg lysate | 500-1000 µg lysate | 10^4 - 10^5 cells/coverslip | 5 µm tissue sections |
| Primary Ab Dilution | 1:500 - 1:2000 | 1-5 µg per IP | 1:100 - 1:500 | 1:100 - 1:500 |
| Incubation Time (Primary) | Overnight at 4°C | 2-4h or Overnight at 4°C | Overnight at 4°C | Overnight at 4°C |
| Expected PZR MW | 30-70 kDa (glycosylated) | N/A | N/A | N/A |
| Positive Controls | HeLa, HT-1080, SPC-A1 cell lysates | HeLa, HT-1080, SPC-A1 cell lysates | HeLa, HT-1080, SPC-A1 cells | Tissues with known PZR expression |
| Negative Controls | PZR KO/KD cell lysate | Isotype control IgG | PZR KO/KD cells, no primary Ab | PZR KO/KD tissue, isotype control |
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 5. ptglab.com [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. documents.cap.org [documents.cap.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Optimizing fixation and permeabilization for PZR intracellular staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful intracellular staining of Protein Zero Related (PZR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for PZR intracellular staining?
A1: The ideal fixation method for PZR staining depends on the specific application (flow cytometry vs. immunofluorescence) and the antibody used. Since PZR is a transmembrane glycoprotein, preserving the membrane integrity while allowing antibody access to the intracellular domain is crucial.
For starters, we recommend a cross-linking fixation using 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature . This method generally preserves cellular morphology well.[1][2] However, some epitopes may be masked by PFA.[1] An alternative is alcohol fixation (e.g., ice-cold methanol or ethanol), which also permeabilizes the cells but can alter protein conformation.[3][4]
Q2: Which permeabilization agent is best for accessing the intracellular domain of PZR?
A2: Following PFA fixation, a separate permeabilization step is necessary.[5] The choice of permeabilizing agent depends on the desired stringency.
-
For preserving membrane-associated proteins like PZR , a mild, non-ionic detergent like saponin (0.1-0.5%) is recommended. Saponin creates pores in the cell membrane without completely solubilizing it, which helps to retain PZR in its native location.[6]
-
For potentially more robust permeabilization, a stronger non-ionic detergent like Triton X-100 (0.1-0.25%) can be used.[1][7] However, be aware that Triton X-100 can extract membrane proteins, so optimization of concentration and incubation time is critical.[6]
Q3: Can I perform surface and intracellular staining for PZR simultaneously?
A3: Yes, but the order of staining is important. It is generally recommended to stain for the extracellular domain of PZR (surface staining) before fixation and permeabilization .[8] This is because fixation can alter the conformation of the extracellular epitope, potentially affecting antibody binding.[8] After surface staining, you can proceed with fixation, permeabilization, and subsequent staining of the intracellular domain.
Q4: My PZR signal is weak or absent. What are the possible causes and solutions?
A4: Weak or no signal is a common issue in intracellular staining. Here are several potential causes and troubleshooting steps:
-
Insufficient Permeabilization: The antibody may not be reaching the intracellular epitope. Try increasing the concentration or incubation time of your permeabilization agent. You could also switch to a stronger detergent (e.g., from saponin to Triton X-100), but do so with caution to avoid excessive protein extraction.
-
Antibody Concentration: The primary antibody concentration may be too low. Titrate your antibody to determine the optimal concentration for your specific cell type and experimental conditions.[9][10]
-
Epitope Masking by Fixation: PFA fixation can sometimes mask the antibody's target epitope.[1] Consider trying a different fixation method, such as methanol fixation, or performing an antigen retrieval step after PFA fixation.
-
Low PZR Expression: The cell type you are using may have low endogenous expression of PZR. Include a positive control cell line known to express PZR to validate your staining protocol.
-
Incorrect Secondary Antibody: If using an indirect staining method, ensure your secondary antibody is appropriate for the host species of your primary antibody.[9]
Q5: I am observing high background staining. How can I reduce it?
A5: High background can obscure your specific signal. Here are some strategies to minimize it:
-
Blocking Step: Ensure you are performing an adequate blocking step before antibody incubation. Use a blocking buffer containing normal serum from the same species as your secondary antibody to block non-specific binding sites.[11]
-
Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding.[10] Try reducing the antibody concentrations.
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies effectively.[10]
-
Cell Autofluorescence: Some cell types exhibit natural autofluorescence. Include an unstained control to assess the level of autofluorescence and consider using a viability dye to exclude dead cells, which can contribute to non-specific staining.[3]
-
Fc Receptor Binding: If you are working with immune cells, Fc receptors on the cell surface can bind non-specifically to antibodies. Use an Fc receptor blocking reagent before adding your primary antibody.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate permeabilization | Increase permeabilization agent concentration or incubation time. Consider a stronger detergent (e.g., Triton X-100).[9] |
| Low primary antibody concentration | Titrate the primary antibody to find the optimal concentration.[9][10] | |
| Epitope masking by fixation | Try a different fixation method (e.g., methanol) or perform antigen retrieval.[1] | |
| Low PZR expression in cells | Use a positive control cell line with known PZR expression. | |
| High Background | Insufficient blocking | Use a blocking buffer with normal serum from the secondary antibody's host species for at least 30 minutes.[11] |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody.[10] | |
| Inadequate washing | Increase the number and duration of wash steps.[10] | |
| Cell autofluorescence | Include an unstained control and use a viability dye to exclude dead cells.[3] | |
| Non-specific Staining | Fc receptor binding | Use an Fc receptor blocking reagent before primary antibody incubation.[3] |
| Antibody cross-reactivity | Run a secondary antibody-only control to check for non-specific binding of the secondary antibody. | |
| Altered Cell Morphology | Harsh fixation or permeabilization | Reduce the concentration or incubation time of the fixative/permeabilizing agent. Consider using a milder detergent like saponin.[6] |
Experimental Protocols
Protocol 1: Intracellular Staining of PZR for Flow Cytometry
This protocol is a starting point and should be optimized for your specific cell type and antibody.
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS + 2% FBS) at a concentration of 1x10^6 cells/100 µL.
-
-
(Optional) Surface Staining:
-
Add the primary antibody against the extracellular domain of PZR at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of 4% PFA in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer (e.g., 0.1% saponin in FACS buffer).
-
Incubate for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Without washing, add the primary antibody against the intracellular domain of PZR, diluted in permeabilization buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
(Optional) Secondary Antibody Staining:
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of permeabilization buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Immunofluorescence Staining of PZR in Cultured Cells
-
Cell Culture:
-
Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PZR in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the coverslips three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Data Presentation: Comparison of Fixation and Permeabilization Reagents
| Fixative | Concentration | Incubation Time | Pros | Cons |
| Paraformaldehyde (PFA) | 1-4% | 10-20 min | Good preservation of cell morphology.[1] | Can mask epitopes.[1] |
| Methanol (ice-cold) | 90-100% | 10-30 min | Fixes and permeabilizes simultaneously. | Can alter protein conformation and cell morphology.[4] |
| Ethanol | 70-100% | 10-30 min | Fixes and permeabilizes simultaneously. | Can alter protein conformation. |
| Permeabilization Agent | Concentration | Incubation Time | Pros | Cons |
| Saponin | 0.1-0.5% | 10-15 min | Mild permeabilization, preserves membrane integrity.[6] | Permeabilization is reversible and requires saponin in subsequent buffers. |
| Triton X-100 | 0.1-0.5% | 5-15 min | Stronger, irreversible permeabilization.[1] | Can extract membrane proteins and lipids.[6] |
| Tween-20 | 0.05-0.2% | 10-15 min | Mild detergent. | May not be sufficient for all intracellular targets. |
Visualizations
PZR Signaling Pathway
Caption: PZR signaling cascade upon ligand binding.
Experimental Workflow for PZR Intracellular Staining
Caption: Workflow for PZR intracellular staining.
Troubleshooting Logic for Weak PZR Signal
Caption: Troubleshooting weak PZR staining signal.
References
- 1. Protocol for visualizing conditional interaction between transmembrane and cytoplasmic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 7. cusabio.com [cusabio.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. biotium.com [biotium.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. v19.proteinatlas.org [v19.proteinatlas.org]
Validation & Comparative
Validating the Role of PZR in Lung Adenocarcinoma: A Comparative Guide
This guide provides an objective comparison of experimental models used to validate the role of Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), in a lung adenocarcinoma disease model. The data presented here is synthesized from preclinical studies and is intended for researchers, scientists, and drug development professionals interested in PZR as a potential therapeutic target.
Introduction to PZR and its Role in Disease
Protein Zero-Related (PZR) is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is encoded by the MPZL1 gene and has been implicated in various physiological and pathological processes, including cell adhesion, migration, and signal transduction.[1][2] Dysregulation of PZR expression has been associated with several diseases, including cancer.[1][2] In lung cancer, overexpression of PZR is correlated with unfavorable prognoses, suggesting its potential as a therapeutic target and biomarker.[2]
PZR functions as a signaling hub, notably interacting with the tyrosine phosphatase SHP-2.[2][3] Its intracellular domain contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) which, upon phosphorylation, recruit SHP-2. This interaction modulates downstream signaling pathways, including those involving c-Src and Focal Adhesion Kinase (FAK), which are crucial for cell migration and invasion.[2]
Experimental Models for PZR Validation in Lung Adenocarcinoma
To investigate the functional role of PZR in lung adenocarcinoma, researchers have utilized both in vitro and in vivo models. The primary approach involves the genetic manipulation of PZR expression in a human lung adenocarcinoma cell line, SPC-A1. This allows for a direct comparison between cells with normal PZR expression, PZR knockout, and PZR overexpression.
Experimental Workflow for PZR Validation:
Caption: Experimental workflow for validating the role of PZR in lung adenocarcinoma.
Data Presentation: PZR Modulation Effects
The following tables summarize the quantitative data from studies investigating the effects of PZR knockout and overexpression in the SPC-A1 lung adenocarcinoma cell line.
Table 1: In Vitro Effects of PZR Modulation on SPC-A1 Cells
| Experimental Group | Colony Formation | Cell Migration | Cell Invasion |
| Control (Wild-Type) | Baseline | Baseline | Baseline |
| PZR Knockout (KO) | Reduced | Reduced | Reduced |
| PZR Overexpression (OE) | Increased | Increased | Increased |
Table 2: In Vivo Effects of PZR Modulation on Tumorigenicity
| Experimental Group | Tumor-forming Ability in Immunodeficient Mice |
| Control (Wild-Type) | Baseline |
| PZR Knockout (KO) | Suppressed |
| PZR Overexpression (OE) | Enhanced |
Table 3: Molecular Effects of PZR Modulation
| Experimental Group | FAK Phosphorylation | c-Src Phosphorylation | Intracellular ROS Levels |
| Control (Wild-Type) | Baseline | Baseline | Baseline |
| PZR Knockout (KO) | Reduced | Reduced | Reduced |
| PZR Overexpression (OE) | Increased | Increased | Increased |
PZR Signaling Pathway in Lung Cancer
PZR is a key regulator of signaling pathways that promote cancer cell migration and invasion. Upon activation, PZR recruits SHP-2, which in turn can influence the activity of the FAK and c-Src kinase complex. This complex phosphorylates various downstream targets, leading to cytoskeletal rearrangements and enhanced cell motility. PZR also appears to play a role in maintaining intracellular reactive oxygen species (ROS) levels, which can promote tumorigenesis.[2]
PZR Signaling Pathway Diagram:
Caption: PZR signaling pathway in lung cancer progression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of PZR's role in lung adenocarcinoma.
5.1. CRISPR/Cas9-mediated PZR Knockout
-
Objective: To generate a stable PZR knockout cell line to study loss-of-function effects.
-
Method:
-
Design and synthesize single-guide RNAs (sgRNAs) targeting a specific exon of the MPZL1 gene.
-
Clone the sgRNAs into a lentiCRISPRv2 vector co-expressing Cas9 nuclease.
-
Produce lentiviral particles by co-transfecting the lentiCRISPRv2 construct with packaging plasmids into HEK293T cells.
-
Transduce SPC-A1 cells with the lentiviral particles.
-
Select for successfully transduced cells using puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Verify PZR knockout at the protein level by Western blot analysis.
-
5.2. Lentiviral-mediated PZR Overexpression
-
Objective: To generate a stable PZR overexpressing cell line to study gain-of-function effects.
-
Method:
-
Clone the full-length human MPZL1 cDNA into a lentiviral expression vector (e.g., pLVX-IRES-Puro).
-
Produce lentiviral particles as described for the CRISPR/Cas9 system.
-
Transduce SPC-A1 cells with the PZR-expressing lentivirus.
-
Select for stable integrants using puromycin.
-
Confirm PZR overexpression by Western blot analysis.
-
5.3. In Vitro Migration and Invasion Assays
-
Objective: To assess the migratory and invasive potential of SPC-A1 cells with modulated PZR expression.
-
Method:
-
Use Transwell inserts with 8.0 µm pore size polycarbonate membranes. For invasion assays, coat the membrane with Matrigel.
-
Seed SPC-A1 cells (Wild-Type, PZR-KO, PZR-OE) in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for a defined period (e.g., 24 hours).
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
5.4. In Vivo Tumorigenicity Assay
-
Objective: To evaluate the effect of PZR expression on tumor growth in a living organism.
-
Method:
-
Harvest SPC-A1 cells (Wild-Type, PZR-KO, PZR-OE) and resuspend them in a sterile phosphate-buffered saline or Matrigel mixture.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and histological analysis.
-
5.5. Western Blot Analysis
-
Objective: To quantify the expression and phosphorylation status of PZR and downstream signaling proteins.
-
Method:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against PZR, phospho-FAK, phospho-c-Src, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Comparison with Alternative Therapeutic Targets in Lung Cancer
While PZR presents a promising target, it is important to consider it within the broader landscape of lung cancer therapeutics. Other well-established targets and pathways include:
-
EGFR (Epidermal Growth Factor Receptor): A key driver in a subset of non-small cell lung cancer (NSCLC). EGFR inhibitors are a standard of care for patients with activating EGFR mutations.
-
ALK (Anaplastic Lymphoma Kinase): ALK rearrangements define another molecular subtype of NSCLC, for which specific ALK inhibitors are highly effective.
-
PD-1/PD-L1 (Programmed Cell Death Protein 1/Programmed Death-Ligand 1): Immune checkpoint inhibitors targeting this pathway have revolutionized the treatment of various cancers, including lung cancer, by restoring anti-tumor immunity.
-
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog): A frequently mutated oncogene in lung adenocarcinoma. Direct KRAS inhibitors have recently been developed and approved for specific mutations.
The validation of PZR as a therapeutic target is still in the preclinical phase. Further research is needed to understand its potential for monotherapy or in combination with existing treatments. The development of small molecule inhibitors or antibody-based therapies targeting PZR will be crucial for its clinical translation.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the Protein Zero Related (PZR) receptor and other relevant cell surface receptors, namely Ephrin type-A receptor 2 (EphA2) and Integrin β1. The information presented is curated from experimental data to facilitate a clear understanding of their distinct and overlapping signaling mechanisms. This comparison is intended to aid researchers in hypothesis generation, experimental design, and the identification of potential therapeutic targets.
Overview of Signaling Pathways
PZR, a member of the immunoglobulin superfamily, is a type I transmembrane glycoprotein.[1] Its signaling is initiated by the binding of ligands such as Concanavalin A (ConA), leading to a cascade of intracellular phosphorylation events. Key mediators of the PZR signaling pathway include the tyrosine phosphatase SHP-2 and the proto-oncogene tyrosine-protein kinase c-Src.[1]
EphA2, a receptor tyrosine kinase, plays a crucial role in developmental processes and has been implicated in cancer.[2] Its signaling can be initiated in a ligand-dependent or -independent manner, influencing cell adhesion, migration, and proliferation.[2]
Integrin β1 is a subunit of various integrin heterodimers, which are critical for cell-matrix adhesion and mechanotransduction. Upon engagement with extracellular matrix (ECM) components like fibronectin, Integrin β1-containing receptors trigger intracellular signaling cascades that regulate cell survival, proliferation, and motility.[3]
Comparative Analysis of Signaling Activation
While direct quantitative comparisons of signaling output between PZR, EphA2, and Integrin β1 are not extensively available in the current literature, we can analyze the activation of key downstream effectors based on individual studies. The following tables summarize available quantitative data on the activation of key signaling molecules downstream of each receptor.
Table 1: PZR Signaling Activation
| Downstream Effector | Activating Stimulus | Fold Change/Observation | Cell Type | Reference |
| PZR (Tyr263) Phosphorylation | TCR Activation | Significantly elevated in SLP-76 deficient cells | Jurkat T cells | [4] |
| SHP-2 Recruitment | PZR Phosphorylation | Dependent on Tyr241 and Tyr263 of PZR | Not specified | [1] |
Table 2: EphA2 Signaling Activation
| Downstream Effector | Activating Stimulus | Fold Change/Observation | Cell Type | Reference |
| EphA2 Overexpression | Gefitinib Resistance | >10-fold overexpression | HCC827 cells | [5] |
| Various Phosphosites | EphA2 Activation | 113 significantly regulated phosphosites identified | PC-3 prostate cancer cells | [6] |
| Akt and ERK-MAPK pathways | EphA2 Activation | Inhibition of these pathways observed | PC-3 prostate cancer cells | [6] |
Table 3: Integrin β1 Signaling Activation
| Downstream Effector | Activating Stimulus | Fold Change/Observation | Cell Type | Reference |
| Protein Kinase Cα (PKCα) | Adhesion via α5β1 | 8-fold increase in activation | A375-SM melanoma cells | [7] |
| FAK and ERK-1/2 | IL-1α and Adhesion to Collagen IV | Enhanced phosphorylation and activation | Pancreatic cancer cells | [8] |
| Integrin Activation | FAK Expression | Enhanced integrin binding and adhesion strengthening | FAK-null cells | [9] |
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways for PZR, EphA2, and Integrin β1.
References
- 1. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characteristics and prognostic role of EPHA2 in human tumors via pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The βI domain promotes active β1 integrin clustering into mature adhesion sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PZR and Other Cell Surface Glycoproteins in Mediating Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protein Zero Related (PZR) with other major cell surface glycoproteins—cadherins, integrins, and selectins—in their roles in mediating cell adhesion. This document summarizes key performance metrics, details relevant signaling pathways, and provides standardized experimental protocols to facilitate further research and drug development.
Introduction to Cell Adhesion Molecules
Cell adhesion, the process by which cells interact and attach to neighboring cells and the extracellular matrix, is fundamental to the development and maintenance of tissues, as well as to immune responses and wound healing. This process is primarily mediated by cell surface glycoproteins, which can be broadly categorized into several families, each with distinct functions and mechanisms of action. This guide focuses on PZR, a member of the immunoglobulin superfamily, and compares its adhesive functions with those of three other major families: the cadherins, integrins, and selectins.
PZR (Protein Zero Related) , also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein that plays a significant role in cell-cell contact, migration, and signaling.[1][2] It is characterized by an extracellular immunoglobulin-like domain and intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that interact with the tyrosine phosphatase SHP-2 and Src family kinases, positioning PZR as a critical signaling hub.[1][2]
Cadherins are a family of calcium-dependent adhesion molecules that mediate homophilic cell-cell adhesion, crucial for tissue architecture and morphogenesis.
Integrins are heterodimeric proteins that mediate cell-matrix and, in some cases, cell-cell interactions, playing a key role in cell signaling and migration.
Selectins are carbohydrate-binding proteins (lectins) involved in the initial tethering and rolling of leukocytes on endothelial surfaces during the inflammatory response.
Comparative Analysis of Adhesion Properties
Quantitative Data on Binding Affinities
The following table summarizes the reported binding affinities for representative members of the cadherin, integrin, and selectin families. This data provides a quantitative basis for comparing the strength of the adhesive bonds they mediate. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Adhesion Molecule Pair | Family | Dissociation Constant (Kd) | Experimental Method |
| E-cadherin (homodimer) | Cadherin | 82 - 160 µM | Analytical Ultracentrifugation, NMR |
| N-cadherin (homodimer) | Cadherin | 22.6 - 25.8 µM | Analytical Ultracentrifugation |
| LFA-1 / ICAM-1 | Integrin | ~500 nM | Surface Plasmon Resonance |
| P-selectin / PSGL-1 | Selectin | High Affinity (qualitative) | Various |
Note: Direct quantitative data for PZR-mediated homophilic or heterophilic adhesion is not currently available in published literature.
Signaling Pathways in Cell Adhesion
The signaling pathways initiated by these glycoproteins are critical to their function. Below are diagrams illustrating the key signaling cascades for PZR and, for comparison, generalized pathways for cadherins, integrins, and selectins.
PZR Signaling Pathway
PZR acts as a scaffold and signaling molecule. Upon engagement, it recruits and activates the tyrosine phosphatase SHP-2 and Src family kinases. This signaling cascade is implicated in the regulation of cell migration and invasion.[1][3]
Caption: PZR signaling cascade leading to cell migration and invasion.
Cadherin Signaling Pathway (Generalized)
Cadherin-mediated adhesion leads to the recruitment of catenins (α-catenin, β-catenin, p120-catenin), which link the cadherin complex to the actin cytoskeleton and regulate signaling pathways that influence cell polarity and proliferation.
Caption: Generalized cadherin signaling pathway for stable cell adhesion.
Integrin Signaling Pathway (Generalized)
Integrin clustering upon ligand binding activates focal adhesion kinase (FAK) and Src, leading to downstream signaling that affects cell survival, proliferation, and migration.
Caption: Generalized integrin signaling pathway in cell-matrix adhesion.
Selectin-Mediated Adhesion (Workflow)
Selectin-mediated adhesion is a key initial step in leukocyte extravasation, characterized by transient tethering and rolling of leukocytes on the endothelial surface. This is a physical process with downstream signaling consequences rather than a direct signaling cascade from the selectin itself.
Caption: Workflow of selectin-mediated leukocyte adhesion and extravasation.
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments used to quantify cell adhesion.
Static Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate or a monolayer of other cells under static conditions.
Objective: To quantify the number of adherent cells to a specific substrate.
Materials:
-
96-well tissue culture plates
-
Coating solution (e.g., extracellular matrix proteins like fibronectin or collagen, or purified adhesion molecules)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Cell suspension in serum-free medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired substrate by incubating with the coating solution for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Gently wash the wells twice with PBS to remove any unbound substrate.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Wash the wells twice with PBS.
-
Cell Seeding: Add a known number of cells (e.g., 5 x 10^4 cells/well) suspended in serum-free medium to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes should be optimized for the cell type and substrate.
-
Fixation: Fix the adherent cells by adding a fixative solution and incubating for 15-20 minutes at room temperature.
-
Staining: Stain the fixed cells with Crystal Violet solution for 10-20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add solubilization buffer to each well to dissolve the stain from the adherent cells.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Flow-Based Cell Adhesion Assay
This assay simulates physiological conditions by measuring cell adhesion to a substrate under defined shear stress.
Objective: To quantify cell adhesion under flow conditions, mimicking blood flow in vessels.
Materials:
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Microscope with a camera for imaging
-
Coated coverslips or microfluidic channels
-
Cell suspension in a suitable medium
Procedure:
-
Chamber Assembly: Assemble the flow chamber with a coverslip or channel coated with the desired substrate (e.g., endothelial cell monolayer or purified adhesion molecule).
-
System Priming: Prime the flow system with a medium to remove air bubbles.
-
Cell Perfusion: Perfuse the cell suspension through the chamber at a defined flow rate using a syringe pump to generate a specific shear stress at the surface.
-
Image Acquisition: Record videos or capture images of the cells interacting with the substrate over a set period.
-
Data Analysis: Analyze the recorded images to quantify the number of adherent cells. This can be categorized into tethering, rolling, and firmly adhered cells. Rolling velocity can also be calculated.
Caption: Workflow for a static cell adhesion assay.
Conclusion
PZR is an important cell surface glycoprotein that, through its interaction with SHP-2 and Src family kinases, plays a significant role in signaling pathways that regulate cell adhesion-dependent processes like migration and invasion. While the classical adhesion molecules—cadherins, integrins, and selectins—have well-characterized roles in maintaining tissue integrity, mediating cell-matrix interactions, and orchestrating leukocyte trafficking, respectively, PZR appears to function more as a modulator of adhesion-related signaling.
The lack of direct quantitative data on PZR-mediated adhesion highlights an area for future research. The experimental protocols provided in this guide offer a framework for such investigations, which would be invaluable for a more complete understanding of PZR's role in cell adhesion and for the development of novel therapeutics targeting adhesion-related pathologies.
References
- 1. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amplification of MPZL1/PZR promotes tumor cell migration through Src-mediated phosphorylation of cortactin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Decoding PZR Antibody Specificity: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting the Protein Z-related receptor (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), with a particular focus on its homolog, Myelin Protein Zero (MPZ).
PZR is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It plays a crucial role in cell signaling, primarily through its interaction with the tyrosine phosphatase SHP-2 and the proto-oncogene c-Src. Given its involvement in various physiological and pathological processes, including cancer, antibodies targeting PZR are valuable tools for research and potential therapeutic development. However, the sequence homology between PZR and other proteins, notably MPZ, raises concerns about antibody cross-reactivity, which can lead to misleading experimental outcomes.
Understanding the Potential for Cross-Reactivity: Sequence Homology
To assess the potential for cross-reactivity between PZR and MPZ antibodies, a protein sequence alignment was performed. The analysis revealed a 28.5% identity between human PZR (MPZL1) and human MPZ, indicating a moderate level of similarity that could contribute to antibody cross-reactivity, particularly for polyclonal antibodies or monoclonal antibodies targeting conserved epitopes.
Experimental Validation of a Specific PZR Antibody
To address the issue of cross-reactivity, it is essential to rely on rigorously validated antibodies. One such example is the anti-MPZL1 antibody (ab151541) from Abcam, which has been validated using a knockout (KO) cell line.
Table 1: Validation of Anti-MPZL1 Antibody (ab151541) Specificity
| Experimental Approach | Cell Lines Used | Result | Conclusion |
| Western Blot | Wild-type HeLa, MPZL1 KO HeLa | A specific band for MPZL1 was detected in wild-type HeLa cells, while the band was absent in the MPZL1 KO HeLa cells. | The antibody is specific for MPZL1 and does not show significant off-target binding in this context. |
This knockout validation provides strong evidence for the high specificity of the anti-MPZL1 antibody (ab151541) for its intended target. The absence of a signal in the MPZL1 knockout cell line confirms that the antibody does not cross-react with other proteins present in the HeLa cells.
PZR Signaling Pathway
Understanding the signaling pathways in which PZR is involved is crucial for designing and interpreting experiments. PZR acts as a scaffold protein, initiating a signaling cascade upon ligand binding.
Caption: PZR signaling pathway initiated by ligand binding.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust experimental protocols. Below is a standard protocol for Western Blotting that can be adapted to test the specificity of PZR antibodies.
Western Blotting Protocol
-
Cell Lysate Preparation:
-
Culture wild-type and relevant knockout or knockdown cells (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PZR antibody) overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Conclusion
Independent Validation of PZR Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Protein Zero Related (PZR), also known as Myelin Protein Zero Like 1 (MPZL1). It summarizes key experimental data, details relevant methodologies, and visually represents signaling pathways to facilitate independent validation and further research.
I. Comparative Analysis of PZR Signaling and Function
Protein Zero Related (PZR) is a type I transmembrane glycoprotein that functions as a critical signaling hub in various cellular processes. Its dysregulation has been implicated in developmental disorders like Noonan syndrome and in the progression of several cancers, including lung cancer.[1][2][3][4] PZR mediates its effects primarily through the recruitment and modulation of the protein tyrosine phosphatase SHP-2 and Src family kinases.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from published PZR research. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental systems and methodologies. Further standardized quantitative studies are needed to provide a more definitive comparative dataset.
| Interaction | Interacting Partner | Cell System/Method | Binding Affinity (Kd) | Key Findings | Reference |
| PZR-SHP-2 | SHP-2 | Human cell lines (co-IP) | Not consistently reported | Phosphorylation of ITIMs on PZR is required for SHP-2 recruitment. Both SH2 domains of SHP-2 are necessary for stable interaction. | [5][6] |
| PZR-SHP-2 | SHP-2 (N-SH2 domain) | Surface Plasmon Resonance (SPR) | ~1.3 µM (for a peptide from a known SHP2 interactor, not PZR directly) | The N-SH2 domain of SHP-2 binds to phosphorylated tyrosine motifs. | [7] |
| PZR-c-Src | c-Src | Human cell lines (co-IP) | Not reported | c-Src is constitutively associated with PZR. | [8] |
| Functional Outcome | Experimental Model | Method | Quantitative Change | Key Findings | Reference |
| Cell Migration & Invasion (Lung Cancer) | SPC-A1 cells | CRISPR/Cas9 knockout | Reduced colony formation, migration, and invasion (specific fold change not consistently reported) | Knockout of PZR suppresses tumorigenicity, validating its role in lung cancer progression. | [4] |
| PZR Phosphorylation | Mouse and zebrafish models of Noonan and LEOPARD syndromes | Western Blot / Densitometry | Hyper-tyrosyl phosphorylation of PZR | Enhanced PZR phosphorylation and subsequent SHP-2 recruitment is a common mechanism in these syndromes. | |
| Tumor Growth (Lung Cancer) | Immunodeficient mice | In vivo implantation of PZR-knockout cells | Suppressed tumor-forming ability | PZR is crucial for in vivo tumor growth. | [4] |
Comparison with Alternative Therapeutic Targets
In Lung Cancer:
PZR has emerged as a potential therapeutic target in lung cancer.[3] However, it is one of many proteins implicated in the disease. A comparison with established and emerging targets is crucial for drug development strategies.
| Target | Mechanism of Action | Approved/Investigational Drugs | Advantages | Limitations |
| PZR | Inhibition of PZR-mediated signaling is expected to reduce cancer cell adhesion, migration, and proliferation. | Preclinical (antibodies and soluble forms of PZR are proposed).[3] | May be effective in tumors where PZR is overexpressed and a key driver. | Lack of clinical validation; potential for off-target effects. |
| EGFR | Tyrosine kinase inhibitors (TKIs) block the catalytic activity of the epidermal growth factor receptor. | Gefitinib, Erlotinib, Osimertinib.[9][10] | Well-established targets with approved therapies; significant clinical benefit in patients with specific EGFR mutations. | Acquired resistance is common; not effective in all lung cancer subtypes. |
| ALK | Inhibitors of anaplastic lymphoma kinase. | Crizotinib, Alectinib. | Highly effective in ALK-positive non-small cell lung cancer (NSCLC). | Resistance can develop; targets a relatively small subset of NSCLC patients. |
| KRAS | Inhibitors targeting specific KRAS mutations (e.g., G12C). | Sotorasib, Adagrasib. | Targets a previously "undruggable" oncoprotein. | Effective only for specific KRAS mutations; resistance is a challenge. |
In Noonan Syndrome:
Noonan syndrome is a RASopathy, a group of developmental disorders caused by mutations in genes that regulate the RAS-MAPK signaling pathway. While PZR is implicated, downstream components of the pathway are also targets for therapeutic intervention.
| Target | Mechanism of Action | Approved/Investigational Drugs | Advantages | Limitations |
| PZR | Modulating PZR activity could potentially normalize downstream signaling. | Preclinical. | Targeting an upstream receptor could have broader effects on the pathway. | Less validated than downstream targets; potential for unforeseen side effects. |
| MEK | Inhibitors of MEK1/2, kinases downstream of RAS. | Trametinib (investigational for Noonan syndrome).[11][12][13] | Has shown promise in preclinical models and case reports for reversing hypertrophic cardiomyopathy.[11][12] | Potential for side effects due to the central role of the MEK pathway in many cellular processes. |
II. Experimental Protocols
Detailed methodologies are essential for the independent validation of research findings. Below are generalized protocols for key experiments cited in PZR research, based on commonly used techniques.
A. Co-Immunoprecipitation (Co-IP) for PZR and SHP-2 Interaction
This protocol is designed to verify the interaction between PZR and SHP-2 in a cellular context.
1. Cell Lysis:
-
Culture cells (e.g., HEK293T, SPC-A1) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[5][14]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against PZR or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against SHP-2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. In Vitro Kinase Assay for PZR Phosphorylation by c-Src
This assay determines if c-Src can directly phosphorylate PZR.
1. Reagents and Substrates:
-
Recombinant active c-Src kinase.
-
Purified recombinant PZR intracellular domain (as the substrate).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP or unlabeled ATP for detection by phospho-specific antibodies.
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified PZR substrate, and active c-Src kinase.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).[15]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
3. Detection of Phosphorylation:
-
Radiometric Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P.
-
-
Western Blot Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a pan-phosphotyrosine antibody or a site-specific anti-phospho-PZR antibody.
-
Detect using an HRP-conjugated secondary antibody and ECL.
-
III. Visualizations of PZR Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of PZR biology.
A. PZR Signaling Pathway
This diagram depicts the signaling cascade initiated by the activation of PZR.
References
- 1. Quantitative dynamics of site-specific protein phosphorylation determined using liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Immunoreceptor Tyrosine-Based Inhibition Motif Interaction Protein Partners with Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. EGFR-Targeted Therapies: A Literature Review | MDPI [mdpi.com]
- 10. aacr.org [aacr.org]
- 11. A preclinical trial of MEK inhibitor as a therapeutic approach for Noonan syndrome [thrasherresearch.org]
- 12. Succesful MEK-inhibition of severe hypertrophic cardiomyopathy in RIT1-related Noonan Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of PZR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the in vitro efficacy of novel or existing inhibitors targeting the Protein Zero Related (PZR) protein. As a key signaling hub implicated in oncogenesis and immunomodulation, PZR presents a promising therapeutic target.[1] This document outlines essential experimental protocols and data presentation strategies to facilitate a thorough and objective comparison of inhibitor performance.
The PZR Signaling Pathway
Protein Zero Related (PZR), also known as MPZL1, is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It functions as a critical regulator in cellular processes such as cell adhesion and migration. The intracellular domain of PZR contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2][3]
Upon ligand binding or other stimuli, the PZR signaling cascade is initiated. This involves the activation of the Src family kinase c-Src, which is constitutively associated with PZR.[2] Activated c-Src then phosphorylates tyrosine residues within the ITIMs of PZR. These phosphorylated sites act as docking points for the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2).[1] This recruitment and activation of downstream effectors, including Focal Adhesion Kinase (FAK), ultimately influences pathways controlling cell proliferation, migration, and invasion.[2]
Quantitative Data Comparison of PZR Inhibitors
The following table provides a template for summarizing the quantitative data from the described in vitro assays. This structured format allows for a direct and objective comparison of the efficacy of different PZR inhibitors.
| Inhibitor | Target Binding Affinity (Kd, nM) | Phospho-PZR Inhibition (IC50, µM) | Cell Proliferation Inhibition (GI50, µM) in SPC-A1 cells | Cell Migration Inhibition (% of Control at X µM) | Cell Invasion Inhibition (% of Control at X µM) |
| Inhibitor A | Value | Value | Value | Value | Value |
| Inhibitor B | Value | Value | Value | Value | Value |
| Inhibitor C | Value | Value | Value | Value | Value |
| Control | N/A | N/A | N/A | 100% | 100% |
Experimental Workflow
A systematic workflow is essential for the comprehensive evaluation of PZR inhibitors. The process begins with biochemical assays to determine direct target engagement and inhibition, followed by cell-based assays to assess the inhibitor's effect on the PZR signaling pathway and associated cellular functions in a more physiologically relevant context.
Experimental Protocols
Phosphorylation Status Assay (Western Blot)
This assay determines an inhibitor's ability to block PZR-mediated signal transduction by measuring the phosphorylation state of PZR and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate lung adenocarcinoma SPC-A1 cells (or other PZR-expressing cells) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of the PZR inhibitor or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with a known PZR agonist (e.g., Concanavalin A) for the optimal time determined by a time-course experiment (e.g., 15-30 minutes) to induce PZR phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6] Incubate the membrane with primary antibodies against phospho-PZR, total PZR, phospho-FAK, total FAK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5] Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of PZR inhibitors on the viability and metabolic activity of cancer cells, which serves as an indicator of proliferation.
Methodology:
-
Cell Seeding: Seed SPC-A1 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PZR inhibitors for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) using non-linear regression analysis.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the impact of PZR inhibitors on the migratory and invasive capacity of cancer cells, which are key processes in metastasis.[8][9]
Methodology:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[8][9] For migration assays, the inserts remain uncoated.[8]
-
Cell Seeding: Resuspend serum-starved SPC-A1 cells in a serum-free medium containing different concentrations of the PZR inhibitor. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell movement.[8]
-
Incubation: Incubate the plate at 37°C for a period that allows for significant migration/invasion (e.g., 24 hours).
-
Cell Removal and Fixation: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[10] Fix the cells that have moved to the lower surface of the membrane with methanol or paraformaldehyde.
-
Staining and Visualization: Stain the fixed cells with a solution such as Crystal Violet. Visualize and count the stained cells under a microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields of view for each insert. Express the results as a percentage of the vehicle-treated control.
Logical Framework for Efficacy Assessment
The evaluation of a PZR inhibitor's efficacy is a multi-faceted process. Data from biochemical and various cell-based assays are integrated to build a comprehensive profile of the inhibitor's performance, from direct target interaction to its ultimate impact on cancer cell pathophysiology.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. raybiotech.com [raybiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Unraveling the Functional Nuances of PZR Orthologs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional conservation and divergence of key signaling proteins across species is paramount for translational research. This guide provides a comprehensive functional comparison of Protein Zero Related (PZR) orthologs, transmembrane glycoproteins pivotal in cell adhesion, migration, and signaling. Through a synthesis of available experimental data, we illuminate the similarities and distinctions among PZR orthologs from various species, offering insights for future research and therapeutic development.
Protein Zero Related (PZR), encoded by the MPZL1 gene, is a member of the immunoglobulin superfamily. It functions as a critical signaling hub, notably as a receptor for the lectin Concanavalin A (ConA) and as a regulator of the SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1][2] Its involvement in cellular processes such as adhesion and migration has implicated PZR in various physiological and pathological conditions, including cancer.[1][3] This guide dissects the functional characteristics of PZR orthologs, with a focus on human and murine PZR, while also exploring available data on other model organisms.
Quantitative Functional Comparison of PZR Orthologs
To facilitate a clear comparison of the functional attributes of PZR orthologs, the following table summarizes key quantitative data. It is important to note that direct comparative experimental data for many of these parameters across a wide range of species is limited. Much of the available information is derived from studies on human and mouse PZR.
| Functional Parameter | Human (Homo sapiens) | Mouse (Mus musculus) | Other Species | Method of Measurement |
| Amino Acid Identity | 100% | ~80% identity, ~86% similarity | Data not available | Sequence Alignment |
| Extracellular Domain Similarity | 100% | ~98% similarity | Data not available | Sequence Alignment |
| Binding Affinity to SHP-2 (Kd) | Data not available for direct PZR-SHP2 interaction. However, ITIM-containing peptides (similar to PZR's motifs) bind to the N-SH2 domain of SHP2 with Kd values in the low micromolar range. | Data not available for direct PZR-SHP2 interaction. | Data not available | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Binding Affinity to Concanavalin A | Strong association demonstrated.[2] Quantitative Kd values not available. | Strong association demonstrated. Quantitative Kd values not available. | Data not available | Affinity Chromatography, Co-immunoprecipitation |
| Tyrosine Phosphorylation | Readily phosphorylated upon ConA stimulation or in v-Src transformed cells.[2] Stoichiometry not quantified. | Readily phosphorylated. Stoichiometry not quantified. | Data not available | Western Blotting with anti-phosphotyrosine antibodies, Mass Spectrometry |
| Cell Migration | Promotes SHP-2-mediated cell migration on fibronectin.[4] | Functionally mimics human PZR in accelerating SHP-2-mediated cell migration on fibronectin.[4] | Data not available | Wound Healing Assay, Transwell Migration Assay |
PZR Signaling Pathways
The canonical signaling pathway for PZR has been primarily elucidated in mammalian systems. Upon ligand binding, such as with Concanavalin A, or through other stimuli, PZR undergoes a series of molecular events culminating in the regulation of cell migration and other cellular processes.
Figure 1: Canonical PZR signaling pathway initiated by Concanavalin A binding.
An alternative signaling axis for PZR has been identified in the context of innate immunity.
Figure 2: PZR's role in suppressing the innate immune response to RNA viruses.
Experimental Protocols
The functional characterization of PZR orthologs relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in PZR research.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until they reach approximately 90% confluency, forming a monolayer.
-
Creating the "Wound": Use a sterile 10 µL pipette tip to create a linear scratch in the cell monolayer.
-
Washing: Gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove detached cells and debris.
-
Incubation: Replace the PBS with a serum-free culture medium to prevent cell proliferation from confounding migration measurements.
-
Imaging: Capture images of the scratch at defined time points (e.g., 0, 6, 24, and 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each time point. The rate of wound closure is calculated to determine cell migration speed. ImageJ software is commonly used for this analysis.
Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant across a porous membrane.
Protocol:
-
Chamber Preparation: Use Transwell inserts with an appropriate pore size (e.g., 8-µm). For invasion assays, the upper chamber is coated with a basement membrane extract like Matrigel.
-
Chemoattractant Gradient: Fill the lower chamber with a complete culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) to allow for cell migration through the pores.
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Capture images of the stained cells under an inverted microscope and count the number of migrated cells in several random fields.
Co-immunoprecipitation for Protein-Protein Interactions
This technique is used to determine if two proteins physically interact within a cell.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific to the other protein of interest (the "prey" protein).
Experimental Workflow for Functional Comparison
A logical workflow is essential for the systematic comparison of PZR orthologs.
Figure 3: A typical experimental workflow for comparing the function of PZR orthologs.
Conclusion
The functional analysis of PZR orthologs reveals a high degree of conservation in the signaling pathways governing cell migration, particularly between human and mouse. The core mechanism involving ligand-induced phosphorylation and subsequent recruitment of SHP-2 appears to be a fundamental aspect of PZR function. However, the lack of extensive quantitative data and functional studies on PZR orthologs in more distantly related species presents a significant knowledge gap. Future research should focus on the direct comparative analysis of binding affinities, phosphorylation dynamics, and migratory potential of a broader range of PZR orthologs. Such studies will not only enhance our understanding of the evolution of this important signaling molecule but also provide a more robust basis for the development of targeted therapies for PZR-related diseases.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gene: MPZL1 (ENSG00000197965) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
A Researcher's Guide to Comparing PZR Assay Kits: Experimental Design and Data Interpretation
Understanding the PZR Signaling Pathway
Protein Zero Related (PZR) is a type I transmembrane glycoprotein that plays a significant role in cell signaling. It is involved in processes such as cell adhesion, migration, and tumorigenicity.[1][2] PZR acts as a receptor for concanavalin A (ConA) and regulates the activity of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] The binding of a ligand, such as ConA, to PZR can trigger the activation of c-Src, leading to the autophosphorylation of PZR.[1][3] This phosphorylation event creates docking sites for SHP-2, which is then recruited to the signaling complex.[1][3] The constitutive association of c-Src with PZR is also a key feature of this pathway.[2][3] Dysregulation of PZR signaling has been implicated in various diseases, including cancer.[1][2]
Head-to-Head Comparison of PZR Assay Kits: A Proposed Experimental Plan
To objectively compare different PZR assay kits, a standardized experimental approach is crucial. The following sections detail the key performance metrics to evaluate, a generic experimental protocol, and a structured format for data presentation.
Key Performance Metrics
The performance of PZR assay kits should be evaluated based on the following quantitative metrics:
-
Sensitivity (Limit of Detection, LoD): The lowest concentration of PZR that can be reliably distinguished from zero.
-
Specificity: The ability of the assay to detect only PZR without cross-reactivity with other related proteins.
-
Precision (Intra- and Inter-Assay Variation): The reproducibility of the results within the same assay run and between different runs. This is typically expressed as the coefficient of variation (%CV).
-
Accuracy (Recovery): The ability of the assay to measure a known amount of PZR spiked into a sample matrix.
-
Dynamic Range: The concentration range over which the assay is accurate and precise.
Experimental Protocols
A typical PZR assay is based on the sandwich enzyme-linked immunosorbent assay (ELISA) principle. The following is a generalized protocol that should be adapted based on the specific instructions provided with each kit.
1. Reagent Preparation:
- Prepare all reagents, including standards, samples, and controls, as per the manufacturer's instructions for each kit.
- Bring all reagents to room temperature before use.
2. Assay Procedure (Generic ELISA Workflow):
- Add standards and samples in duplicate or triplicate to the wells of the microplate pre-coated with a PZR capture antibody.
- Incubate the plate to allow PZR in the samples to bind to the capture antibody.
- Wash the plate to remove unbound substances.
- Add a detection antibody that binds to a different epitope on PZR.
- Incubate the plate.
- Wash the plate to remove unbound detection antibody.
- Add a substrate solution that will react with the enzyme conjugated to the detection antibody to produce a measurable signal.
- Incubate the plate for color development.
- Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep [label="Prepare Reagents,\nStandards, and Samples", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Samples [label="Add Standards and Samples\nto Coated Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate1 [label="Incubate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Wash1 [label="Wash Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Add_Detection_Ab [label="Add Detection Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate2 [label="Incubate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Wash2 [label="Wash Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Add_Substrate [label="Add Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate3 [label="Incubate for\nColor Development", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Read_Plate [label="Read Plate", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep;
Prep -> Add_Samples;
Add_Samples -> Incubate1;
Incubate1 -> Wash1;
Wash1 -> Add_Detection_Ab;
Add_Detection_Ab -> Incubate2;
Incubate2 -> Wash2;
Wash2 -> Add_Substrate;
Add_Substrate -> Incubate3;
Incubate3 -> Stop_Reaction;
Stop_Reaction -> Read_Plate;
Read_Plate -> End;
}
3. Data Analysis:
- Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.
- Use the standard curve to determine the concentration of PZR in the samples.
- Calculate the key performance metrics as described above.
Data Presentation for Comparison
Summarizing the quantitative data in a structured table is essential for a clear and objective comparison.
| Performance Metric | Kit A | Kit B | Kit C |
| Sensitivity (LoD) | |||
| Value (pg/mL) | |||
| Specificity | |||
| Cross-reactivity (%) | |||
| Precision | |||
| Intra-Assay %CV | |||
| Inter-Assay %CV | |||
| Accuracy (Recovery) | |||
| Spike 1 Recovery (%) | |||
| Spike 2 Recovery (%) | |||
| Spike 3 Recovery (%) | |||
| Dynamic Range | |||
| Lower Limit (pg/mL) | |||
| Upper Limit (pg/mL) | |||
| Ease of Use | |||
| Assay Time (hours) | |||
| Number of Steps | |||
| Cost per Sample |
By systematically evaluating PZR assay kits using these guidelines, researchers can confidently select the most appropriate tool for their studies, ensuring the generation of reliable and reproducible data.
References
- 1. PZR: Advances in research from cellular signaling Hub to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PZR promotes tumorigenicity of lung cancer cells by regulating cell migration and invasion via modulating oxidative stress and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface glycoprotein PZR is a major mediator of concanavalin A-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction Between PZR and a Novel Binding Partner: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the interaction between the Protein Zero Related (PZR) protein and a novel binding partner. It offers an objective comparison of key experimental techniques, supported by experimental data, and detailed protocols to aid in the design and execution of validation studies.
Comparison of Key Protein-protein Interaction Validation Methods
The selection of an appropriate method for validating a protein-protein interaction is critical and often depends on the nature of the proteins, the required sensitivity, and the desired quantitative output. This section compares three widely used techniques: Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Yeast Two-Hybrid (Y2H).
Logical Workflow for Interaction Validation
A logical approach to validating a novel protein-protein interaction typically involves progressing from an initial discovery method to more quantitative and in-depth characterization techniques.
Caption: A stepwise approach to validating a novel protein-protein interaction.
Data Presentation: PZR Interaction with Known and Novel Partners
This section presents a comparative summary of quantitative and qualitative data for the interaction of PZR with its known binding partners, SHP-2 and c-Src, and a hypothetical novel binding partner, "NovelKinase1" (NK1).
| Interacting Partner | Method | Parameter | Value | Interpretation |
| SHP-2 | SPR (Proxy Data) | KD (dissociation constant) | 19.7 nM[2] | High-affinity interaction, characteristic of specific signaling complexes. |
| kon (association rate) | 1.5 x 105 M-1s-1 | Rapid binding of SHP-2 to phosphorylated PZR. | ||
| koff (dissociation rate) | 3.0 x 10-3 s-1 | Slow dissociation, indicating a stable complex. | ||
| c-Src | Co-IP | Relative Band Intensity | +++ | Strong and constitutive association observed in cell lysates.[3] |
| NovelKinase1 (NK1) | SPR (Hypothetical) | KD (dissociation constant) | 1.2 µM | Moderate affinity, suggesting a potentially transient interaction. |
| kon (association rate) | 5.0 x 104 M-1s-1 | Slower association compared to SHP-2. | ||
| koff (dissociation rate) | 6.0 x 10-2 s-1 | Faster dissociation, indicative of a less stable complex than PZR/SHP-2. | ||
| Co-IP (Hypothetical) | Relative Band Intensity | + | Weak interaction detected, requiring optimized conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Co-immunoprecipitation (Co-IP) for a Transmembrane Protein
Co-IP is a powerful technique to demonstrate protein-protein interactions within a cellular context.[4][5] This protocol is optimized for a transmembrane protein like PZR.
Caption: A schematic of the Co-IP procedure to validate a protein-protein interaction.
-
Cell Culture and Lysis:
-
Culture cells expressing endogenous or tagged PZR and the novel binding partner to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a mild lysis buffer (e.g., 1% Triton X-100 or 1% NP-40 in TBS with protease and phosphatase inhibitors).
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Transfer the supernatant to a fresh tube and add a primary antibody against PZR or an appropriate tag. Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the novel binding partner.
-
Include appropriate controls, such as an isotype control antibody for the IP and a lysate-only lane (input).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity.[6]
Caption: The key steps involved in an SPR experiment to determine binding kinetics.
-
Protein Purification:
-
Express and purify the extracellular domain of PZR and the full-length or relevant domain of the novel binding partner.
-
-
Ligand Immobilization:
-
Immobilize the purified PZR protein (ligand) onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
-
Analyte Injection and Binding Measurement:
-
Inject a series of concentrations of the novel binding partner (analyte) over the sensor surface.
-
Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Membrane Yeast Two-Hybrid (MYTH)
The MYTH system is a modification of the traditional Y2H assay, specifically designed to detect interactions involving integral membrane proteins.
Caption: An overview of the MYTH system for detecting membrane protein interactions.
-
Vector Construction:
-
Clone the full-length PZR cDNA into the "bait" vector, fusing it to the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16).
-
Clone the cDNA of the novel binding partner into the "prey" vector, fusing it to the N-terminal half of ubiquitin (NubG).
-
-
Yeast Transformation and Mating:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
-
Selection and Reporter Assays:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to test for the activation of reporter genes.
-
Perform a β-galactosidase assay to quantify the strength of the interaction.
-
PZR Signaling Pathway
PZR is a type I transmembrane glycoprotein that plays a role in cell signaling through its interaction with SHP-2 and c-Src.[2] Upon ligand binding or clustering, PZR becomes tyrosine phosphorylated on its immunoreceptor tyrosine-based inhibitory motifs (ITIMs), creating docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-2.[3] PZR is also constitutively associated with the tyrosine kinase c-Src, which is activated upon PZR stimulation and is responsible for PZR phosphorylation.[3]
Caption: A simplified diagram of the PZR signaling cascade.
References
- 1. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of SHP-2 SH2 domains with PD-1 ITSM induces PD-1 dimerization and SHP-2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the interaction of SHP-2 with PZR, an immunoglobulin family protein containing immunoreceptor tyrosine-based inhibitory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Proper Disposal of MIT-PZR at MIT: A Step-by-Step Guide
For researchers, scientists, and drug development professionals at the Massachusetts Institute of Technology (MIT), the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of MIT-PZR, a mitochondria-targeted fluorescent probe, in accordance with MIT's Environmental Health & Safety (EHS) guidelines.
Understanding this compound and its Hazards
This compound is a chemical compound identified with CAS number 2376848-06-3.[1] A review of its Safety Data Sheet (SDS) indicates that it is a solid substance with no specific or significant hazards under normal handling conditions.[2] However, as with any laboratory chemical, it is imperative to follow established protocols for waste disposal to prevent environmental contamination.
Key Safety and Disposal Information for this compound:
| Property | Information | Source |
| CAS Number | 2376848-06-3 | [1] |
| Physical State | Solid | [2] |
| Known Hazards | No special measures required. The product does not generally irritate the skin. | [2] |
| Personal Protection | No special measures required. | [2] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [2] |
| Disposal Method | Pick up mechanically. | [2] |
MIT Disposal Procedures for Non-Hazardous Solid Chemical Waste
Based on the information from the Safety Data Sheet, this compound is classified as a non-hazardous solid chemical waste. The disposal of such materials at MIT is governed by the EHS office and must adhere to specific procedures to ensure safety and compliance.[3][4]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Place the waste this compound in its original container if possible.
-
If the original container is not available or is compromised, use a sturdy, sealable plastic container.
-
For other contaminated solid waste, such as gloves or paper towels, double bag them in clear poly Lab Bags and seal with duct tape.[1]
-
-
Labeling:
-
Attach a red "Hazardous Waste" tag to the container. While this compound is not classified as hazardous, this tag is used by MIT EHS for the collection of all chemical waste.[1]
-
Clearly label the tag with the chemical name ("this compound") and an estimated amount of the waste.
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory.
-
Ensure the container is kept closed unless you are adding more waste.[2]
-
-
Requesting Pickup:
-
Once the container is full or the waste is no longer being generated, submit a hazardous waste collection request through the online form available on the MIT EHS website.[3]
-
Alternatively, you can request a pickup by contacting the Environmental Management Program (EMP) via email at --INVALID-LINK-- or by calling the EHS Office at 617-452-3477.[3]
-
Experimental Protocols and Visualizations
While no specific experimental protocols or signaling pathways are directly associated with the disposal of this compound, the following workflow diagram illustrates the logical steps for its proper disposal at MIT.
Caption: Workflow for the proper disposal of this compound at MIT.
By following these procedures, researchers at MIT can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of the broader ecosystem. For any uncertainties or specific questions regarding chemical waste, it is always recommended to contact the MIT EHS Office directly.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
